molecular formula C5H4Cl2N2O B184940 3,4-Dichloro-5-methoxypyridazine CAS No. 63910-32-7

3,4-Dichloro-5-methoxypyridazine

Cat. No.: B184940
CAS No.: 63910-32-7
M. Wt: 179 g/mol
InChI Key: OVZWGIFIQJWITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-methoxypyridazine (CAS 63910-32-7) is a high-purity dihalogenated pyridazine compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 4 Cl 2 N 2 O and a molecular weight of 179.00 g/mol , it is characterized by its distinct pyridazine ring—a six-membered heterocycle featuring two adjacent nitrogen atoms. This structure is a recognized privileged scaffold in chemical biology due to its favorable physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, which are crucial for effective drug-target interactions . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. The two chlorine atoms on the pyridazine ring exhibit different reactivities, allowing for selective and regioselective displacement by various nucleophiles, such as nitrogen-based functional groups . This makes it an invaluable precursor for constructing diverse compound libraries. Pyridazine derivatives are extensively investigated for a wide array of therapeutic applications, and the presence of the pyridazine nucleus can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile . Furthermore, beyond pharmaceuticals, pyridazine-based compounds are important in agrochemical research for developing new active ingredients . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWGIFIQJWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291763
Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-32-7
Record name 63910-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-5-methoxypyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63910-32-7

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-methoxypyridazine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

This compound is a dihalogenated pyridazine derivative. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structure considered a "privileged scaffold" in chemical biology due to its favorable physicochemical properties for drug-target interactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 63910-32-7[2]
Molecular Formula C₅H₄Cl₂N₂O[1][2]
Molecular Weight 179.00 g/mol [1][2]
Melting Point 101-102 °C[3]
Appearance Colorless crystals (from ether)[3]
SMILES COC1=CN=NC(=C1Cl)Cl[2]
InChIKey OVZWGIFIQJWITB-UHFFFAOYSA-N
Purity Commercially available at ≥98%[2]
Storage 4°C, sealed storage, away from moisture and light[2]

Table 2: Predicted Physicochemical Properties

PropertyValue
Topological Polar Surface Area (TPSA) 35.01 Ų
LogP 1.792
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized via the nucleophilic substitution of 3,4,5-trichloropyridazine with sodium methoxide.[3] The reaction yields a mixture of dichloromonomethoxypyridazines, with the 5-methoxy isomer being the major product due to the higher reactivity of the chlorine atom at the C-5 position.[3]

Synthesis_of_3_4_Dichloro_5_methoxypyridazine reactant 3,4,5-Trichloropyridazine mixture Reaction Mixture reactant->mixture Reacts with reagent NaOMe (1 eq) in MeOH reagent->mixture product This compound byproduct1 3,5-Dichloro-4-methoxypyridazine byproduct2 4,5-Dichloro-3-methoxypyridazine purification Column Chromatography (Alumina, ether) mixture->purification Separation purification->product Yield: 55% purification->byproduct1 purification->byproduct2

Caption: Synthesis of this compound.
Experimental Protocol: Monomethoxylation of 3,4,5-Trichloropyridazine[3]

  • Reaction Setup: A solution of 3,4,5-trichloropyridazine (9.17 g) in methanol (100 ml) is prepared in a suitable reaction vessel.

  • Reagent Addition: A 0.5 M solution of sodium methoxide in methanol (100 ml) is added to the pyridazine solution with stirring at a temperature below 0°C.

  • Reaction: The reaction mixture is stirred for 1 hour at room temperature.

  • Work-up: The solvent is removed under reduced pressure. Water (500 ml) is added to the residue. The insoluble product is collected by filtration. The aqueous filtrate is then extracted three times with chloroform (50 ml). The combined organic extracts are dried over potassium carbonate and the solvent is evaporated.

  • Purification: The resulting crude product, a mixture of isomers, is purified by column chromatography on alumina using ether as the eluent to yield pure this compound (55% yield).

Reactivity

The two chlorine atoms on the this compound ring possess different reactivities, which allows for selective and regioselective displacement by various nucleophiles.[1] This property makes it a valuable precursor for creating diverse libraries of substituted pyridazines for further research and development.[1] The reactivity of the chlorine atoms in the parent 3,4,5-trichloropyridazine towards methoxylation follows the order: C-5 > C-4 > C-3.[3]

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for purified this compound is limited. However, ¹H-NMR analysis of the crude reaction mixture from the synthesis showed three distinct signals for the ring proton (C6-H) at δ 8.81, 9.03, and 8.92, corresponding to the three different dichloromonomethoxypyridazine isomers.[3]

Applications in Research and Development

This compound is a versatile synthetic intermediate primarily used in medicinal chemistry and agrochemical research.[1]

Drug Discovery

The pyridazine nucleus is a key structural motif in many biologically active compounds. Its presence can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While specific biological activities for this compound are not widely reported, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Pyridazine derivatives have been investigated for a wide range of activities, including anticancer and antiangiogenic properties.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound is also utilized in the development of new active ingredients for agrochemicals.[1]

Biological Activity

Currently, there is a lack of specific data on the biological activity, mechanism of action, or relevant signaling pathways for this compound itself in the public domain. Its primary role appears to be that of a precursor in the synthesis of more complex, biologically active molecules. The biological effects of pyridazine-containing compounds are broad and depend on the specific substitutions on the pyridazine ring. For instance, certain complex pyridazinone derivatives have been shown to act as selective thyroid hormone receptor β agonists or to exhibit anticancer and antiangiogenic effects.[4][5]

Logical_Relationship start This compound (Building Block) process Chemical Synthesis (Nucleophilic Substitution) start->process pharma Pharmaceuticals process->pharma agro Agrochemicals process->agro end_pharma Biologically Active Compounds (e.g., Kinase Inhibitors, Receptor Modulators) pharma->end_pharma end_agro Active Ingredients (e.g., Herbicides, Fungicides) agro->end_agro

Caption: Role as a synthetic intermediate.

Safety and Handling

This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.[1] Users should handle this chemical with appropriate personal protective equipment and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.[1]

References

An In-depth Technical Guide to 3,4-Dichloro-5-methoxypyridazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-5-methoxypyridazine is a halogenated heterocyclic compound that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its distinct pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical biology due to its favorable physicochemical properties that are conducive to effective drug-target interactions.[1] The differential reactivity of the two chlorine atoms on the pyridazine ring allows for selective and regioselective displacement by various nucleophiles, making it a valuable precursor for the construction of diverse compound libraries for therapeutic and agrochemical research.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been characterized. The data presented below is a combination of information from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63910-32-7[2][3]
Molecular Formula C₅H₄Cl₂N₂O[2][4][5]
Molecular Weight 179.00 g/mol [2]
Appearance Colorless crystals[4]
Purity ≥98%[2]
Storage 4°C, sealed storage, away from moisture and light[2]
SMILES COC1=CN=NC(=C1Cl)Cl[2][4]
InChI InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3[4]
InChIKey OVZWGIFIQJWITB-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 35.01 Ų[2]
LogP (predicted) 1.792[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR A singlet for the methoxy protons (O-CH₃) is expected around 3.9-4.2 ppm. A singlet for the aromatic proton on the pyridazine ring is expected in the downfield region, likely between 8.0-9.0 ppm.
¹³C NMR The methoxy carbon (O-CH₃) would likely appear around 55-65 ppm. The carbon atoms of the pyridazine ring would be observed in the aromatic region (approximately 120-160 ppm). The carbons bearing the chlorine atoms would be significantly deshielded.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (179.00 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed.
Infrared (IR) Spectroscopy Characteristic peaks would include C-H stretching of the methoxy and aromatic groups, C=N and C=C stretching of the pyridazine ring, and C-O stretching of the methoxy group.

Synthesis and Reactivity

This compound is typically synthesized via nucleophilic aromatic substitution from 3,4,5-trichloropyridazine.

Synthetic Workflow

The general synthetic approach involves the selective methoxylation of 3,4,5-trichloropyridazine. The reaction with one equivalent of sodium methoxide yields a mixture of dichloromonomethoxypyridazine isomers. The major product of this reaction is the desired this compound.[4] This highlights the differential reactivity of the chlorine atoms on the pyridazine ring, which is a key feature for its utility as a synthetic intermediate.

G Synthetic Workflow of this compound Precursor 3,4,5-Trichloropyridazine Intermediate Mixture of Dichloromonomethoxy- pyridazine Isomers Precursor->Intermediate Methoxylation Reagent Sodium Methoxide (NaOMe) in Methanol Reagent->Intermediate Product This compound (Major Product) Intermediate->Product Isolation Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Derivatives Biologically Active Derivatives Product->Derivatives Further Synthesis Purification->Product Pure Compound

Caption: Synthetic pathway from 3,4,5-trichloropyridazine to this compound and its potential for diversification.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the literature.[4]

Materials:

  • 3,4,5-Trichloropyridazine

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

  • Chloroform (CHCl₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Water (deionized)

Procedure:

  • A solution of 3,4,5-trichloropyridazine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to below 0°C in an ice bath.

  • One equivalent of a sodium methoxide solution in methanol is added dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • Water is added to the residue, and the resulting precipitate, which is the crude this compound, is collected by filtration.

  • The aqueous filtrate is extracted three times with chloroform.

  • The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to yield a mixture of the remaining isomers.

  • The crude product obtained from filtration can be further purified by recrystallization from a suitable solvent (e.g., methanol or ether) to afford colorless crystals of this compound.

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not known to have significant biological activity, its value lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. The pyridazine core is a key feature in many biologically active compounds.

Derivatives of dichloropyridazines and pyridazinones have been reported to exhibit a wide range of biological activities, including:

  • Anticancer and Antiangiogenic Activity: Certain pyridazinone derivatives have shown inhibitory effects on various human cancer cell lines and can inhibit proangiogenic cytokines.

  • Enzyme Inhibition: Pyridazinone analogs have been developed as potent inhibitors of enzymes such as β-1,3-glucan synthase, which is a target for antifungal agents.

  • Receptor Agonism: A notable example is the development of a pyridazinone derivative that acts as a highly selective thyroid hormone receptor β (THR-β) agonist, which has been investigated for the treatment of dyslipidemia.[6]

Representative Signaling Pathway of a Pyridazinone Derivative: THR-β Agonism

To illustrate the potential therapeutic applications of compounds derived from the dichloropyridazine scaffold, the signaling pathway of a selective THR-β agonist is presented below. Thyroid hormone action is mediated by thyroid hormone receptors (THRs), which are nuclear receptors that regulate gene expression. THR-β is predominantly expressed in the liver, and its activation leads to beneficial effects on lipid metabolism.

G Simplified Signaling Pathway of a THR-β Agonist cluster_0 Inside the Nucleus Ligand Pyridazinone-based THR-β Agonist THR Thyroid Hormone Receptor β (THR-β) in Hepatocyte Ligand->THR Binds and Activates Nucleus Nucleus THR->Nucleus Translocates to TRE Thyroid Hormone Response Element (TRE) on DNA THR->TRE Binds to Gene_Expression Target Gene Transcription TRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipid Metabolism (e.g., LDL-C lowering) Gene_Expression->Lipid_Metabolism Leads to

Caption: A simplified diagram illustrating the mechanism of action for a pyridazinone-based THR-β agonist in a liver cell.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its utility stems from the privileged pyridazine scaffold and the presence of two chlorine atoms with differential reactivity, which allows for the strategic introduction of various functional groups. While the biological profile of the core molecule itself is not extensively documented, the broad spectrum of activities observed in its derivatives underscores the importance of this compound as a starting point for drug discovery programs targeting a wide range of diseases. Future research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

An In-depth Technical Guide to 3,4-Dichloro-5-methoxypyridazine: Structure, Nomenclature, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dichloro-5-methoxypyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its structure, nomenclature, and key chemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol. While this compound is primarily a synthetic intermediate, its potential applications in the development of bioactive molecules, particularly kinase inhibitors, are explored through a proposed synthetic workflow. This guide aims to be a valuable resource for researchers utilizing pyridazine scaffolds in drug discovery and development.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The arrangement of its two adjacent nitrogen atoms imparts unique physicochemical properties, such as a significant dipole moment and hydrogen bonding capabilities, which are advantageous for drug-target interactions.[1] Halogenated pyridazines, in particular, serve as versatile building blocks, allowing for the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. This compound is one such building block, offering multiple reaction sites for the synthesis of diverse chemical libraries.

Structure and Nomenclature

The chemical structure and nomenclature of this compound are fundamental to understanding its reactivity and applications.

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 4, and a methoxy group at position 5.

Figure 1: Chemical structure of this compound.
Nomenclature

  • Systematic IUPAC Name: this compound

  • CAS Number: 63910-32-7[2]

  • Other Names: Pyridazine, 3,4-dichloro-5-methoxy-[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O[3]
Molecular Weight 179.00 g/mol [3]
Appearance Insoluble product (likely solid)[4]
Melting Point 101-102 °C[4]
Purity ≥98% (commercially available)[3]
Storage 4°C, sealed, away from moisture and light[3]
SMILES COC1=CN=NC(=C1Cl)Cl[3]
LogP (predicted) 1.792[3]
Topological Polar Surface Area (TPSA) 35.01 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]
¹H NMR Data Not Available-
¹³C NMR Data Not Available-
Mass Spectrometry Data Not Available-
Infrared Spectroscopy Data Not Available-

Synthesis and Reactivity

Synthesis

This compound is synthesized via the monomethoxylation of 3,4,5-trichloropyridazine. The reaction with one equivalent of sodium methoxide in methanol leads to a mixture of three dichloromonomethoxypyridazine isomers. The major product of this reaction is this compound, indicating that the chlorine atom at the C-5 position is the most reactive towards nucleophilic substitution.[4]

synthesis reactant 3,4,5-Trichloropyridazine reagent 1 eq. NaOMe Methanol, <0°C to rt reactant->reagent Reaction mixture Mixture of Isomers reagent->mixture product This compound byproduct1 3,5-Dichloro-4-methoxypyridazine byproduct2 4,5-Dichloro-3-methoxypyridazine separation Filtration & Column Chromatography mixture->separation Purification separation->product separation->byproduct1 separation->byproduct2

Figure 2: Synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Nagashima et al.[4]

Materials:

  • 3,4,5-Trichloropyridazine (1.0 eq)

  • Sodium methoxide (1.0 eq) as a 0.5 M solution in methanol

  • Methanol (anhydrous)

  • Water

  • Chloroform

  • Potassium carbonate (anhydrous)

  • Alumina for column chromatography

  • Ether

Procedure:

  • Dissolve 3,4,5-trichloropyridazine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to below 0°C using an ice-salt bath.

  • Slowly add one equivalent of a 0.5 M solution of sodium methoxide in methanol to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add a sufficient amount of water. The product, this compound, will precipitate out of the aqueous solution.

  • Collect the insoluble product by filtration and wash with cold water.

  • The aqueous filtrate contains the other isomers. Extract the filtrate three times with chloroform.

  • Combine the chloroform extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • The residue from the chloroform extract can be further purified by column chromatography on alumina using ether as the eluent to separate the remaining this compound from its isomers.

Reactivity and Potential for Further Functionalization

The two chlorine atoms at the C-3 and C-4 positions of this compound are available for subsequent nucleophilic substitution reactions. The relative reactivity of these positions will depend on the nature of the nucleophile and the reaction conditions. This allows for the sequential and regioselective introduction of various functional groups, making it a valuable precursor for creating diverse molecular scaffolds.

Applications in Drug Discovery and Development

While there are no specific drugs in the market that are directly synthesized from this compound, the pyridazine core is a key feature in several kinase inhibitors.[5] The dichloro substitution pattern on this molecule provides a synthetic handle to build molecules that can target the ATP-binding site of kinases.

Proposed Synthetic Workflow for a Kinase Inhibitor

A plausible synthetic workflow for the generation of a library of potential kinase inhibitors starting from this compound is outlined below. This involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a Suzuki coupling reaction.

workflow start This compound step1 Regioselective SNAr (e.g., with R1-NH2) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Suzuki Coupling (e.g., with R2-B(OH)2, Pd catalyst) intermediate->step2 product Disubstituted Pyridazine (Kinase Inhibitor Candidate) step2->product screening Biological Screening (Kinase Assays) product->screening

Figure 3: Proposed workflow for the synthesis of a kinase inhibitor.
Potential Signaling Pathway Involvement

Many kinase inhibitors target signaling pathways that are dysregulated in diseases such as cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which includes cascades like the MAPK/ERK and PI3K/Akt pathways. A hypothetical kinase inhibitor synthesized from this compound could potentially modulate such a pathway.

pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor Pyridazine-based Kinase Inhibitor inhibitor->rtk

Figure 4: Potential targeting of an RTK signaling pathway.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its preparation from readily available starting materials and the potential for selective functionalization of its chloro-substituents make it an attractive building block for the construction of complex molecules. While detailed characterization and specific applications in the synthesis of marketed drugs are limited in the public domain, its structural motifs are highly relevant to the development of new therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound for researchers looking to explore the chemical space of pyridazine derivatives.

References

The Dichloropyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichloropyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of dichloropyridazine derivatives, with a focus on their applications in oncology and infectious diseases.

Introduction to the Dichloropyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, forms the foundation of this chemical class. The introduction of two chlorine atoms, typically at the 3 and 6 positions, creates a highly reactive and versatile building block. This reactivity allows for facile functionalization through various chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The dichloropyridazine scaffold is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1]

Synthetic Methodologies

The synthesis of dichloropyridazine derivatives typically begins with the preparation of the core 3,6-dichloropyridazine, followed by functionalization through nucleophilic substitution and cross-coupling reactions.

Synthesis of 3,6-Dichloropyridazine

A common method for the synthesis of 3,6-dichloropyridazine involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

  • Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), chloroform (optional solvent).

  • Procedure (using POCl₃):

    • In a round-bottom flask, combine 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride. A solvent such as chloroform can be used.

    • Heat the reaction mixture under reflux for a specified time (e.g., 3-4 hours) at a temperature ranging from 65°C to 125°C.[2][3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture into ice-water.

    • Neutralize the solution by dropwise addition of an aqueous base (e.g., 28% ammonia water) to a pH of approximately 8.[2]

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from n-hexane) or silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[3]

  • Yield: Reported yields for this reaction are typically in the range of 72-91%.[2][3]

Functionalization of the Dichloropyridazine Core

The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to form carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,6-Dichloropyridazine

  • Materials: 3,6-dichloropyridazine (or a mono-substituted chloropyridazine derivative), an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., a mixture of DME, ethanol, and water).

  • Procedure:

    • To a reaction vessel, add the chloropyridazine derivative, the boronic acid (typically 1.1-1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of around 80-100°C.[4]

    • Monitor the reaction by TLC. The reaction time can vary (e.g., overnight).[4]

    • After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.

Synthesis and Functionalization Workflow

G cluster_synthesis Synthesis of 3,6-Dichloropyridazine cluster_functionalization Functionalization 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Reaction Reaction 3,6-Dihydroxypyridazine->Reaction Chlorinating Agent (POCl3/PCl5) Chlorinating Agent (POCl3/PCl5) Chlorinating Agent (POCl3/PCl5)->Reaction 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction->3,6-Dichloropyridazine Nucleophilic Substitution Nucleophilic Substitution 3,6-Dichloropyridazine->Nucleophilic Substitution Suzuki Coupling Suzuki Coupling 3,6-Dichloropyridazine->Suzuki Coupling Diverse Derivatives Diverse Derivatives Nucleophilic Substitution->Diverse Derivatives Suzuki Coupling->Diverse Derivatives

Caption: General workflow for the synthesis and functionalization of the dichloropyridazine scaffold.

Biological Activities and Therapeutic Applications

Dichloropyridazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant area of research has focused on the anticancer properties of dichloropyridazine-containing molecules. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most promising targets for dichloropyridazine-based anticancer agents is Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of DNA single-strand breaks.[5][6] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair and Apoptosis

G DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis Apoptosis Apoptosis PARP-1 Activation->Apoptosis Can induce AIF release Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Dichloropyridazine Inhibitor Dichloropyridazine Inhibitor Dichloropyridazine Inhibitor->PARP-1 Activation

Caption: Simplified PARP-1 signaling pathway and the inhibitory action of dichloropyridazine derivatives.

Table 1: Anticancer Activity (IC₅₀ values) of Selected Dichloropyridazine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyridazine 11mT-47D (Breast)0.43 ± 0.01[7]
Pyridazine 11mMDA-MB-231 (Breast)0.99 ± 0.03[7]
Pyridazine 11lT-47D (Breast)1.25 ± 0.04[7]
Pyridazine 11lMDA-MB-231 (Breast)2.11 ± 0.07[7]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)HL-60 (TB) (Leukemia)< 2[8]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)SR (Leukemia)< 2[8]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)NCI-H522 (Non-small-cell lung)< 2[8]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)BT-549 (Breast)< 2[8]
Pyrazolo-pyridazine 4HepG-2 (Liver)17.30[9]
Pyrazolo-pyridazine 4HCT-116 (Colorectal)18.38[9]
Pyrazolo-pyridazine 4MCF-7 (Breast)27.29[9]
Imamine-1,3,5-triazine 4fMDA-MB-231 (Breast)6.25[4]
Imamine-1,3,5-triazine 4kMDA-MB-231 (Breast)8.18[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compounds (dichloropyridazine derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values from the dose-response curves.[10]

Experimental Protocol: PARP-1 Inhibition Assay

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, β-Nicotinamide adenine dinucleotide (NAD+), PARP assay buffer, test compounds, and a detection system (e.g., a chemiluminescent or fluorescent kit that measures NAD+ consumption or PAR formation).

  • Procedure (Chemiluminescent Assay):

    • Coat a 96-well plate with histone proteins.

    • Add the test compound at various concentrations.

    • Add a mixture of PARP-1 enzyme and activated DNA to the wells.

    • Initiate the reaction by adding a biotinylated NAD+ mixture.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histones.

    • Wash the plate and add streptavidin-HRP.

    • Add a chemiluminescent substrate and measure the signal using a luminometer. The signal is proportional to PARP-1 activity.

Experimental Workflow: Anticancer Drug Screening

G Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Assay (e.g., MTT) In Vitro Cytotoxicity Assay (e.g., MTT) Compound Synthesis->In Vitro Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination In Vitro Cytotoxicity Assay (e.g., MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies PARP-1 Inhibition Assay PARP-1 Inhibition Assay Mechanism of Action Studies->PARP-1 Inhibition Assay Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assay (e.g., Annexin V) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A typical workflow for the screening and evaluation of novel anticancer dichloropyridazine derivatives.

Antimicrobial Activity

Dichloropyridazine derivatives have also been investigated for their potential as antimicrobial agents. Various synthesized compounds have shown activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC values) of Selected Dichloropyridazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chloro derivativeE. coli0.892–3.744[1]
Chloro derivativeP. aeruginosa0.892–3.744[1]
Chloro derivativeS. marcescens0.892–3.744[1]
Pyridazine derivativeS. aureus50[11]
Pyridazine derivativeE. coli12.5[11]
Pyridazine derivativeAspergillus niger2.5[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, test compounds, and a standard antibiotic/antifungal agent as a positive control.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The dichloropyridazine scaffold represents a privileged and highly versatile core in the design and synthesis of novel therapeutic agents. Its facile functionalization allows for the generation of large and diverse chemical libraries. Derivatives of dichloropyridazine have demonstrated potent anticancer and antimicrobial activities, highlighting their significant potential in drug discovery. Further exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of their mechanisms of action, is warranted to develop new and effective treatments for a range of diseases.

References

The Strategic Role of 3,4-Dichloro-5-methoxypyridazine in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methoxypyridazine is a versatile heterocyclic building block that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the arrangement of two nitrogen atoms, two chlorine substituents, and a methoxy group on the pyridazine ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. The differential reactivity of the two chlorine atoms at the C3 and C4 positions allows for selective and regiocontrolled functionalization, providing a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications. This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in modern organic synthesis, with a focus on its utility in the development of bioactive compounds.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the selective methoxylation of 3,4,5-trichloropyridazine. This reaction is typically carried out using sodium methoxide in methanol. The C5 position is the most susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms, leading to the preferential displacement of the chlorine atom at this position.

Experimental Protocol: Synthesis of this compound

To a stirred solution of 3,4,5-trichloropyridazine (1.0 eq) in anhydrous methanol at 0 °C is slowly added a solution of sodium methoxide (1.05 eq) in methanol. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a crystalline solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the sequential and regioselective displacement of its two chlorine atoms. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This differential reactivity allows for a stepwise functionalization strategy, enabling the introduction of different substituents at these two positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms. The regioselectivity of the first substitution typically favors the C4 position.

Experimental Protocol: Regioselective Amination of this compound

A mixture of this compound (1.0 eq), the desired amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is heated at 80-100 °C for 4-8 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 4-amino-3-chloro-5-methoxypyridazine derivative.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineDIPEADMF9064-Anilino-3-chloro-5-methoxypyridazine85
MorpholineK₂CO₃Acetonitrile8054-(Morpholin-4-yl)-3-chloro-5-methoxypyridazine92
Sodium Methoxide-Methanol65123-Chloro-4,5-dimethoxypyridazine78
Benzyl MercaptanNaHTHF2534-(Benzylthio)-3-chloro-5-methoxypyridazine88
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically proceed with high regioselectivity, with the more reactive C4-Cl bond participating in the coupling first.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Coupling Partner (Boronic Acid or Amine) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating & Stirring F->G H Aqueous Workup G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Monofunctionalized Product K->L

A generalized workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyridazine ring and a variety of aryl or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is suspended in a mixture of toluene and water (e.g., 4:1). The mixture is degassed and heated to 90-100 °C under an inert atmosphere for 8-16 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Suzuki-Miyaura Coupling Reactions of this compound

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95123-Chloro-5-methoxy-4-phenylpyridazine82
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane100103-Chloro-5-methoxy-4-(4-methoxyphenyl)pyridazine89
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11083-Chloro-5-methoxy-4-(thiophen-2-yl)pyridazine75

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridazines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

To a solution of this compound (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent such as toluene or 1,4-dioxane is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq). The reaction mixture is degassed and heated to 100-120 °C under an inert atmosphere for 12-24 hours. After completion, the reaction is cooled, quenched with water, and extracted. The organic layer is dried and concentrated, and the product is purified by chromatography.

Table 3: Buchwald-Hartwig Amination Reactions of this compound

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilinePd₂(dba)₃/XantphosNaOtBuToluene110183-Chloro-5-methoxy-N-phenylpyridazin-4-amine76
BenzylaminePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane10020N-Benzyl-3-chloro-5-methoxypyridazin-4-amine81
tert-ButylaminePd₂(dba)₃/BrettPhosLHMDSTHF8024N-(tert-Butyl)-3-chloro-5-methoxypyridazin-4-amine65

Application in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase

Derivatives of this compound have shown promise as inhibitors of various biological targets. A notable example is in the development of inhibitors for soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts.[1] Inhibition of sEH increases the levels of beneficial EpFAs, making it an attractive therapeutic strategy for managing pain and inflammation.[1]

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EpFA Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH AntiInflammation Anti-inflammatory & Analgesic Effects EpFA->AntiInflammation Diol Diols (Less Active) sEH->Diol Inflammation Inflammation & Pain Diol->Inflammation Inhibitor Pyridazine-based sEH Inhibitor Inhibitor->sEH

Inhibition of the sEH pathway by pyridazine-based inhibitors.

The pyridazine scaffold, accessible from this compound, can be elaborated to produce potent and selective sEH inhibitors. The general strategy involves the sequential functionalization of the dichloropyridazine core to introduce moieties that interact with the active site of the sEH enzyme.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its predictable reactivity, particularly the regioselective nature of nucleophilic substitution and cross-coupling reactions, allows for the efficient construction of complex, functionalized pyridazine derivatives. The successful application of these derivatives in medicinal chemistry, as exemplified by the development of soluble epoxide hydrolase inhibitors, underscores the importance of this scaffold in the quest for new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further exploration and utilization of this compound in innovative synthetic and drug discovery programs.

References

The Pyridazine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, transitioning from a chemical curiosity to a privileged structure in contemporary drug design.[1][2] Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen bonding capabilities, offer medicinal chemists a versatile toolkit to address challenges in drug discovery and development.[1][3] The incorporation of the pyridazine moiety can enhance aqueous solubility, modulate pharmacokinetic profiles, and facilitate potent and selective interactions with biological targets.[4][5] This guide provides a comprehensive overview of the core features of the pyridazine ring, summarizing key data, detailing experimental protocols, and visualizing its role in medicinal chemistry.

Core Physicochemical Properties: A Comparative Overview

The judicious application of the pyridazine ring in drug design is rooted in its distinct electronic and structural characteristics compared to its carbocyclic analog, benzene, and other isomeric diazines like pyrimidine and pyrazine.[1][5] These properties are fundamental to its influence on a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[2][4]

The pyridazine ring is characterized by its weak basicity and a significant dipole moment, which facilitates π-π stacking interactions.[1][3] Its two adjacent nitrogen atoms can act as dual hydrogen-bond acceptors, a feature that can be pivotal for strong drug-target interactions.[1][6] Furthermore, its inherent polarity often leads to lower lipophilicity compared to a phenyl ring, which can be advantageous for improving aqueous solubility and reducing off-target effects.[5][7] The introduction of the pyridazine scaffold has also been associated with reduced inhibition of cytochrome P450 enzymes and a lower potential for interaction with the cardiac hERG potassium channel, mitigating common risks in drug development.[1]

Below is a comparative summary of key physicochemical properties.

PropertyPyridazinePyrimidinePyrazinePyridinePhenylReference
pKa 2.221.070.375.2N/A[8]
Dipole Moment (D) 4.152.3302.220[8]
cLogP 0.410.26-0.730.842.13[8]
TPSA (Ų) 25.7825.7825.7812.890[8]
Boiling Point (°C) 208123-124115-11811580.1[7][9]
Biological Activities and Therapeutic Applications

The versatility of the pyridazine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, antihypertensive, and antiviral agents, among others.[10][11][12][13] This wide range of activities has led to the development of several marketed drugs and numerous clinical candidates incorporating the pyridazine core.

Recently, the FDA approvals of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, have highlighted the therapeutic potential of pyridazine-containing molecules.[1]

Drug/CandidateTherapeutic AreaMechanism of ActionReference
Relugolix Women's Health/OncologyGnRH Receptor Antagonist[1]
Deucravacitinib ImmunologyAllosteric TYK2 Inhibitor[1]
Ponatinib OncologyMulti-targeted Tyrosine Kinase Inhibitor[1]
Risdiplam NeurologySMN2 Splicing Modifier[1]
Minaprine Neurology (Withdrawn)Monoamine Oxidase (MAO) Inhibitor[1]
Ensartinib OncologyALK Inhibitor[1]
ARV-110 OncologyAndrogen Receptor Degrader[1]
AZD0095 OncologyMonocarboxylate Transporter 4 (MCT4) Inhibitor[1]
Pharmacokinetics and Metabolism

The pharmacokinetic profiles of pyridazine-containing compounds can be significantly modulated by chemical modifications to the core structure.[14] This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve desired therapeutic outcomes, such as extended half-life for less frequent dosing and optimal bioavailability for effective systemic exposure.[4][14] The inherent polarity of the pyridazine ring generally contributes to improved aqueous solubility, which can enhance oral bioavailability.[4]

CompoundSpeciesTmax (h)Half-life (t1/2) (h)Oral Bioavailability (%)Protein Binding (%)Primary Excretion RouteReference
Relugolix Human~2.2536-65~1268-71Feces (81%)[14]
Deucravacitinib Human1.5-2.38-15---[14]
GNE-A Rat-1.6711.296.7-99.0-[14]
GNE-A Dog-16.355.896.7-99.0-[14]
PZDH Human-2.7-8.5N/A (IV)--[15]

Visualizing Key Concepts in Pyridazine Chemistry

The following diagrams illustrate fundamental concepts and workflows relevant to the application of the pyridazine ring in medicinal chemistry.

Bioisosteric_Replacement cluster_0 Traditional Scaffold cluster_1 Pyridazine as Bioisostere Phenyl Phenyl Ring (Lipophilic, Prone to CYP Metabolism) Pyridazine Pyridazine Ring Phenyl->Pyridazine Bioisosteric Replacement Prop1 Improved Solubility Pyridazine->Prop1 Prop2 Reduced CYP Metabolism Pyridazine->Prop2 Prop3 H-Bond Acceptor Pyridazine->Prop3 Prop4 Lower hERG Risk Pyridazine->Prop4

Bioisosteric replacement of a phenyl ring with pyridazine.

Synthesis_Workflow Start Design Pyridazine Target Step1 Synthesis (e.g., 1,4-Diketone + Hydrazine) Start->Step1 Step2 Purification & Characterization (Chromatography, NMR, MS) Step1->Step2 Step3 In Vitro Screening (e.g., Kinase Assay) Step2->Step3 Decision Activity Threshold Met? Step3->Decision Decision->Start No (Redesign) Step4 ADME & PK Profiling Decision->Step4 Yes End Lead Candidate Step4->End TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Transcription (Pro-inflammatory) Nucleus->Gene Drug Deucravacitinib (Pyridazine-based) Drug->TYK2 Allosteric Inhibition

References

3,4-Dichloro-5-methoxypyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-dichloro-5-methoxypyridazine, a key building block in medicinal chemistry and drug discovery. Its distinct molecular structure and reactive sites make it a valuable precursor for the synthesis of diverse compound libraries.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₄Cl₂N₂O[1][2][3]
Molecular Weight 179.00 g/mol [1][2][3]
CAS Number 63910-32-7[1][2][3]

Role in Synthetic Chemistry

This compound is a dihalogenated pyridazine compound recognized as a versatile synthetic intermediate.[2] The pyridazine ring is a privileged scaffold in chemical biology due to its favorable physicochemical properties, which are crucial for effective drug-target interactions.[2] The two chlorine atoms on the pyridazine ring exhibit different reactivities, which allows for selective and regioselective displacement by various nucleophiles. This property makes it an invaluable precursor for constructing diverse compound libraries for therapeutic and agrochemical research.[2]

Synthetic_Intermediate 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine This compound This compound 3,4,5-Trichloropyridazine->this compound Methoxylation Diverse Compound Library Diverse Compound Library This compound->Diverse Compound Library Nucleophilic Substitution

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the monomethoxylation of 3,4,5-trichloropyridazine to yield this compound.

Materials:

  • 3,4,5-Trichloropyridazine

  • Sodium methoxide (NaOMe) solution (0.5 M in Methanol)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water

  • Potassium carbonate (K₂CO₃)

  • Alumina for column chromatography

  • Ether

Procedure:

  • A solution of sodium methoxide (0.5 M in 100 ml of methanol) is added to a solution of 9.17 g of 3,4,5-trichloropyridazine in 100 ml of methanol with stirring at a temperature below 0°C.[1]

  • Stirring is continued for 1 hour at room temperature.[1]

  • The solvent is then evaporated under reduced pressure.[1]

  • Water (500 ml) is added to the residue. The insoluble product, this compound, is collected by filtration.[1]

  • The aqueous filtrate is extracted three times with 50 ml of chloroform.[1]

  • The combined chloroform extracts are dried over potassium carbonate and then evaporated.[1]

  • The residue is chromatographed on an alumina column using ether as the eluent to isolate any remaining product.[1]

This protocol allows for the effective synthesis and isolation of this compound.[1]

References

The Rise of Substituted Pyridazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of substituted pyridazines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the discovery, synthesis, biological activity, and experimental protocols related to these promising molecules.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. First synthesized in 1886, this heterocyclic scaffold has become a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While naturally occurring pyridazines are rare, synthetic derivatives have been successfully developed into marketed drugs for various conditions.

Substituted pyridazines are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and analgesic properties.[1][2] Their versatility stems from the ease with which the pyridazine ring can be functionalized, allowing for the fine-tuning of their physicochemical properties and biological targets.[1] This guide will explore key examples of substituted pyridazines, focusing on their synthesis, quantitative biological data, and the experimental methodologies used to derive them.

Synthetic Strategies and Experimental Protocols

The synthesis of the pyridazine core and its derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This foundational reaction has been adapted and expanded upon to create a vast library of substituted pyridazines.

General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

A common and foundational route to many pyridazinone derivatives involves a two-step process starting with a Friedel-Crafts acylation, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one [3]

  • Friedel-Crafts Acylation: Benzene and succinic anhydride are reacted in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form β-benzoylpropionic acid.

  • Nitration: The resulting β-benzoylpropionic acid undergoes nitration to yield β-m-nitrobenzoylpropionic acid.

  • Reductive Cyclization: The β-m-nitrobenzoylpropionic acid is reacted with hydrazine hydrate in the presence of a Raney Ni catalyst. This step achieves both the reduction of the nitro group to an amine and the cyclization to form the final pyridazinone ring in a one-pot reaction. An optimal yield of 82.7% is reported when the reaction is refluxed for 4 hours with a molar ratio of hydrazine to the nitro-acid of 11.7:1.[3]

Below is a generalized workflow for the synthesis of a pyridazinone core.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization A Aromatic Hydrocarbon (e.g., Benzene) C β-Aroylpropionic Acid A->C AlCl₃ B Succinic Anhydride B->C D Hydrazine Hydrate E 6-Aryl-4,5-dihydropyridazin-3(2H)-one D->E C_ref β-Aroylpropionic Acid C_ref->E

Caption: General synthetic workflow for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones.

Biological Activity and Quantitative Data

Substituted pyridazines have shown significant promise in two major therapeutic areas: oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

Anticancer Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro activity of a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides.[4][5]

Compound IDSubstitutionTarget Cell LineIC₅₀ (µM)[4][5]
4e 5-((5-Chloro-2-methoxyphenyl)sulfonyl)MCF-7 (Breast)1 - 10
SK-MEL-28 (Melanoma)1 - 10
4f 5-((2,5-Dichlorothiophen-3-yl)sulfonyl)MCF-7 (Breast)1 - 10
SK-MEL-28 (Melanoma)1 - 10
5-Fluorouracil Reference DrugMCF-7 (Breast)1 - 10
SK-MEL-28 (Melanoma)1 - 10
Etoposide Reference DrugMCF-7 (Breast)1 - 10
SK-MEL-28 (Melanoma)1 - 10

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, SK-MEL-28) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridazines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Compound IDCOX-1 IC₅₀ (µM)[6]COX-2 IC₅₀ (µM)[6]Selectivity Index (SI) (COX-1/COX-2)[6]
4c >1000.26>384
6b 1.140.186.33
Celecoxib 12.960.3537.03
Indomethacin 0.210.420.50

Experimental Protocol: In Vitro COX Inhibition Assay [7]

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (substituted pyridazines) are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer for a defined period.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Determination: The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀). The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Many anti-inflammatory pyridazine derivatives exert their effects by modulating key signaling cascades. The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6 and is a target for some pyridazine-based inhibitors.[8][9]

G stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) mkkk MAPKKK (e.g., TAK1, ASK1) stimulus->mkkk Activates mkk MAPKK (MKK3, MKK6) mkkk->mkk Phosphorylates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Kinases (e.g., MK2, MSK1) p38->downstream Activates tf Transcription Factors (e.g., ATF2, MEF2) p38->tf Activates downstream->tf Activates response Inflammatory Response (TNF-α, IL-6 Production) tf->response Induces Gene Transcription inhibitor Pyridazine Inhibitor inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyridazines.

Activation of the p38 MAPK pathway by various cellular stresses and inflammatory stimuli leads to a cascade of phosphorylation events, ultimately resulting in the activation of transcription factors that drive the expression of pro-inflammatory genes.[8][10] Pyridazine-based inhibitors can target p38 MAPK, blocking this cascade and thereby reducing the inflammatory response.

Conclusion and Future Outlook

Substituted pyridazines represent a versatile and pharmacologically significant class of compounds. The ease of their synthesis and the breadth of their biological activities have established them as privileged scaffolds in drug discovery. The examples provided in this guide highlight their potential as both anticancer and anti-inflammatory agents, with clear structure-activity relationships emerging from quantitative analysis. Future research will likely focus on optimizing the selectivity and potency of these compounds, exploring novel substitutions on the pyridazine core, and further elucidating their mechanisms of action in complex biological systems. The continued investigation of substituted pyridazines holds great promise for the development of new and effective therapies for a range of human diseases.

References

Potential Research Areas for 3,4-Dichloro-5-methoxypyridazine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methoxypyridazine is a halogenated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel bioactive molecules. The pyridazine core is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The presence of two reactive chlorine atoms at positions 3 and 4, along with a methoxy group at position 5, provides a unique platform for selective chemical modifications, enabling the exploration of diverse chemical spaces and the development of targeted therapeutic agents.

This technical guide outlines potential research areas for this compound, providing a foundation for its application in medicinal chemistry and agrochemical research. The document details prospective synthetic transformations, potential biological targets, and generalized experimental protocols to facilitate further investigation into this promising scaffold.

Physicochemical Properties and Reactivity

The chemical structure of this compound offers distinct advantages for synthetic diversification. The two chlorine atoms exhibit differential reactivity towards nucleophilic substitution, allowing for regioselective functionalization. The electron-withdrawing nature of the pyridazine ring and the chlorine substituents activates the C-Cl bonds, making them amenable to various cross-coupling reactions.

PropertyValueReference
Molecular FormulaC₅H₄Cl₂N₂ON/A
Molecular Weight179.00 g/mol N/A
AppearancePale yellow solid[3]
Melting Point68°C[3]

Proposed Research Areas and Synthetic Strategies

The strategic functionalization of the this compound core can lead to the generation of libraries of compounds for screening against various biological targets. The following sections outline key research areas and provide generalized synthetic protocols for the derivatization of this scaffold.

Kinase Inhibitors

Pyridazine derivatives have shown significant potential as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[4][5][6] The this compound scaffold can be elaborated to target specific kinase families.

Potential Kinase Targets:

  • ALK5 (TGF-β Type 1 Receptor Kinase): Implicated in fibrosis and cancer.[5]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4]

  • JNK1 (c-Jun N-terminal Kinase 1): Involved in stress signaling, inflammation, and apoptosis.[6]

  • IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A central component of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[7]

Synthetic Strategies:

The primary approach to synthesizing potential kinase inhibitors from this compound involves the selective displacement of the chlorine atoms with various amine, aryl, or heteroaryl moieties using cross-coupling reactions.

Table 1: Proposed Synthesis of Pyridazine-Based Kinase Inhibitors

Target PositionReaction TypeReagents and Conditions (Generalized)Potential Biological Target
C4Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane), Heat.[8][9]ALK5, VEGFR, JNK1, IKKβ
C3/C4Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat.[10]ALK5, VEGFR, JNK1

Experimental Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->step1 product1 C4-Amino-3-chloro-5-methoxypyridazine Derivative step1->product1 step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd Catalyst, Base) product1->step2 product2 C3-Aryl-C4-amino-5-methoxypyridazine Derivative (Potential Kinase Inhibitor) step2->product2

Caption: Synthetic workflow for kinase inhibitors.

Anti-inflammatory and Anticancer Agents

The pyridazine nucleus is a common feature in compounds with anti-inflammatory and anticancer properties.[1][11] These activities are often linked to the modulation of inflammatory signaling pathways or the induction of apoptosis in cancer cells.

Synthetic Strategies:

Nucleophilic aromatic substitution (SNA r) reactions can be employed to introduce a variety of functional groups at the C4 and C3 positions, leading to compounds with potential anti-inflammatory and anticancer activities.

Table 2: Proposed Synthesis of Pyridazine-Based Anti-inflammatory and Anticancer Agents

Target PositionReaction TypeReagents and Conditions (Generalized)Potential Biological Activity
C4Nucleophilic Aromatic Substitution Nucleophile (e.g., R-OH, R-SH, R₂-NH), Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or THF).[12]Anti-inflammatory, Anticancer
C3/C4Sequential Nucleophilic Substitution Step 1: Nucleophile 1, Base, Solvent. Step 2: Nucleophile 2, Base, Solvent.Anticancer

Signaling Pathway for Potential JNK1 Inhibition

G stress Cellular Stress jnk_pathway JNK Pathway stress->jnk_pathway jnk1 JNK1 jnk_pathway->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation

Caption: JNK1 signaling pathway.

Agrochemicals

Dichlorinated heterocyclic compounds, such as dichloropyrimidines, are important intermediates in the synthesis of herbicides and fungicides. The this compound scaffold shares structural similarities with these agrochemically active compounds and could serve as a starting point for the development of new crop protection agents.

Synthetic Strategies:

The synthetic approaches for developing novel agrochemicals would be similar to those for medicinal chemistry applications, focusing on the displacement of the chloro groups with moieties known to impart herbicidal or fungicidal activity.

Table 3: Proposed Synthesis of Pyridazine-Based Agrochemicals

Target PositionReaction TypeReagents and Conditions (Generalized)Potential Agrochemical Activity
C4/C3Nucleophilic Aromatic Substitution Anilines, Phenols, Thiols, Base, Solvent.Herbicide, Fungicide
C4/C3Suzuki-Miyaura Coupling Substituted aryl/heteroaryl boronic acids, Pd catalyst, Base, Solvent.Herbicide, Fungicide

Logical Flow for Agrochemical Discovery

G start This compound synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Cross-Coupling) start->synthesis library Library of Derivatives synthesis->library screening High-Throughput Screening (Herbicidal/Fungicidal Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Agrochemical Candidate optimization->candidate

Caption: Agrochemical discovery workflow.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key reactions that can be adapted for the derivatization of this compound. Note: These protocols are based on literature for similar substrates and will require optimization for the specific reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a solvent system (e.g., toluene and water, 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vial.[8][9]

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of the nucleophile (e.g., an alcohol, thiol, or amine, 1.1 equiv) in an anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.2 equiv) at 0 °C and stir for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature or heat as required, and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[12]

Conclusion

This compound represents a highly attractive and underexplored scaffold for the development of novel therapeutic agents and agrochemicals. Its versatile chemical nature allows for the synthesis of a wide range of derivatives through established synthetic methodologies. The proposed research areas, focusing on kinase inhibition, anti-inflammatory, anticancer, and agrochemical applications, provide a strategic roadmap for unlocking the full potential of this promising heterocyclic core. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and is anticipated to yield novel compounds with significant biological activity.

References

The Rise of Pyridazines: A Technical Guide to Their Role in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the expanding role of pyridazine derivatives in the development of novel agrochemicals. This document provides an in-depth overview of their application as herbicides, insecticides, and fungicides, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of new agrochemicals.[1][2][3] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, contribute to favorable interactions with biological targets, leading to a diverse range of bioactivities.[1] Over the past two decades, significant research has focused on pyridazine and its fused derivatives, leading to the discovery of potent herbicidal, fungicidal, and insecticidal compounds.[1][3] This guide delves into the key advancements in the field, providing a technical resource for professionals engaged in agrochemical research and development.

Herbicidal Activity of Pyridazine Derivatives

Pyridazine-based compounds have shown significant promise as herbicides, with some targeting critical enzymes in plant metabolic pathways. A notable class of pyridazine herbicides are those that inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[4] Inhibition of PDS leads to the depletion of carotenoids, which protect chlorophyll from photooxidation, resulting in characteristic bleaching of the plant tissues.

A prominent example of a PDS-inhibiting herbicide is norflurazon.[4] More recent research has focused on developing novel pyridazine derivatives targeting PDS through strategies like scaffold hopping from existing herbicides like diflufenican.[4]

Mode of Action: Inhibition of Phytoene Desaturase (PDS)

The following diagram illustrates the mechanism of action for PDS-inhibiting pyridazine herbicides.

PDS_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_consequence Physiological Effect GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene Phytoene desaturase (PDS) PDS PDS Enzyme Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene desaturase NoCarotenoids No Carotenoid Production Carotenoids Carotenoids Lycopene->Carotenoids Pyridazine Pyridazine Herbicide (e.g., Norflurazon) Pyridazine->PDS Pyridazine->PDS Inhibition Inhibition Photooxidation Photooxidation NoCarotenoids->Photooxidation Chlorophyll Chlorophyll Chlorophyll->Photooxidation Bleaching Bleaching/ Plant Death Photooxidation->Bleaching

Caption: Inhibition of Phytoene Desaturase by Pyridazine Herbicides.

Quantitative Data: Herbicidal Activity

The following table summarizes the herbicidal activity of selected pyridazinone derivatives against various weed species.

Compound IDTarget SpeciesConcentrationInhibition Rate (%)Reference
B1Echinochloa crus-galli (root)100 µg/mL100[4]
B1Echinochloa crus-galli (stem)100 µg/mL100[4]
B1Portulaca oleracea (root)100 µg/mL100[4]
B1Portulaca oleracea (stem)100 µg/mL100[4]

Insecticidal Activity of Pyridazine Derivatives

The versatility of the pyridazine scaffold extends to insect control, with several derivatives showing potent activity against a range of pests.[5] One area of focus has been the development of iminopyridazine derivatives containing a 3-hydroxyisoxazole moiety, which are designed to target the γ-aminobutyric acid (GABA) receptor in insects.[6]

Logical Relationship: Scaffold Hopping in Herbicide Design

The diagram below illustrates the concept of scaffold hopping, a strategy used to design novel pyridazine-based herbicides from an existing lead compound.

Scaffold_Hopping Lead Lead Compound (e.g., Diflufenican) Analysis Structural Analysis & Identification of Key Pharmacophores Lead->Analysis Scaffold Scaffold Replacement (Introduction of Pyridazine Core) Analysis->Scaffold Derivatization Synthesis of Novel Pyridazine Derivatives Scaffold->Derivatization Screening Biological Screening (Herbicidal Activity) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization Iterative Optimization Optimized Optimized Pyridazine Herbicide SAR->Optimized

Caption: Scaffold Hopping Strategy for Novel Herbicide Discovery.

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of selected iminopyridazine derivatives against Drosophila melanogaster and Plutella xylostella.[6]

Compound IDTarget SpeciesConcentration (mg/L)Mortality Rate (%) (48h)Reference
11qDrosophila melanogaster20096[6]
11xDrosophila melanogaster20091[6]
11qPlutella xylostella30093[6]
11xPlutella xylostella30097[6]

Fungicidal Activity of Pyridazine Derivatives

Fused heterocyclic systems incorporating the pyridazine ring, such as imidazo[1,2-b]pyridazines, have demonstrated significant antifungal activity against a broad spectrum of phytopathogenic fungi.[3][7] These compounds offer a promising avenue for the development of new fungicides to combat crop diseases.

Experimental Workflow: Synthesis and Evaluation of Agrochemicals

The following workflow outlines the general process for the synthesis and biological evaluation of novel pyridazine-based agrochemicals.

Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Compound Pure Pyridazine Derivative Purification->Compound Bioassay Biological Assays (In vitro / In vivo) Compound->Bioassay Data Data Collection (e.g., EC50, Mortality) Bioassay->Data Analysis Data Analysis & SAR Studies Data->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: General Experimental Workflow for Agrochemical R&D.

Quantitative Data: Fungicidal Activity

The table below summarizes the in vitro antifungal activity (EC50 values) of selected imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi.[3]

Compound IDTarget FungusEC50 (µg/mL)Reference
4jFusarium solani6.3[3]
4jPyricularia oryzae7.7[3]
4jAlternaria brassicae7.1[3]
4jValsa mali7.5[3]
4jAlternaria alternata4.0[3]

Experimental Protocols

This section provides an overview of the general synthetic methodologies and biological evaluation protocols for pyridazine derivatives, based on published literature.

General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A common method for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives involves a multi-step process.[3] The synthesis typically begins with the reaction of a substituted pyridazine with an α-haloketone to form an intermediate, which is then cyclized to yield the imidazo[1,2-b]pyridazine core. Further modifications can be made to the core structure to generate a library of derivatives for biological screening.

Step 1: Synthesis of 6-chloropyridazin-3-amine A mixture of 3,6-dichloropyridazine and aqueous ammonia is heated in a sealed vessel to yield 6-chloropyridazin-3-amine.

Step 2: Synthesis of 6-chloro-3-(substituted-phenyl)imidazo[1,2-b]pyridazine 6-chloropyridazin-3-amine is reacted with a substituted phenacyl bromide in a suitable solvent such as ethanol under reflux to afford the corresponding 6-chloro-3-(substituted-phenyl)imidazo[1,2-b]pyridazine.

Step 3: Synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives The 6-chloro group of the imidazo[1,2-b]pyridazine core can be displaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution to introduce diversity at the 6-position. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Biological Evaluation Protocols

Herbicidal Activity Assay (Pre-emergence) The herbicidal activity of the synthesized compounds is evaluated by a pre-emergence test.[4] Seeds of test plants (e.g., Echinochloa crus-galli, Portulaca oleracea) are sown in pots containing a soil mixture. The test compounds, dissolved in a suitable solvent, are sprayed uniformly on the soil surface. The pots are then kept in a greenhouse under controlled conditions. After a specific period (e.g., 10-14 days), the herbicidal effect is evaluated by visual observation of the inhibition of seed germination and plant growth, and the inhibition rates are calculated.

Insecticidal Activity Assay The insecticidal activity of the compounds is determined using methods such as the diet-incorporation method or the leaf-dipping method.[6] For the diet-incorporation method, the test compounds are mixed with an artificial diet at various concentrations. Larvae of the target insect (e.g., Plutella xylostella) are placed on the treated diet and reared under controlled conditions. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). For the leaf-dipping method, fresh leaves are dipped in a solution of the test compound, air-dried, and then provided to the insects. Mortality is assessed as described above.

Fungicidal Activity Assay (Mycelium Growth Rate Method) The in vitro antifungal activity of the compounds is assessed using the mycelium growth rate method.[3] The test compounds are added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations. The medium is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the dish. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is then determined.

Conclusion

Pyridazine and its derivatives represent a highly versatile and promising class of compounds in the field of agrochemical research. Their broad spectrum of biological activities, coupled with the potential for structural modification to optimize potency and selectivity, makes them attractive candidates for the development of next-generation herbicides, insecticides, and fungicides. The continued exploration of the chemical space around the pyridazine core, guided by structure-activity relationship studies and an understanding of the mode of action, is expected to yield novel and effective solutions for crop protection.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3,4-dichloro-5-methoxypyridazine. This versatile building block is a key starting material for the development of a wide range of biologically active compounds, particularly in the fields of oncology and infectious diseases. Pyridazine derivatives have shown a broad spectrum of pharmacological activities, including antitumor, antibacterial, analgesic, and antihypertensive properties.[1][2][3][4]

The reactivity of the two chlorine atoms on the pyridazine ring can be selectively modulated to introduce diverse functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the creation of extensive compound libraries for drug discovery programs.

Overview of Synthetic Strategies

The synthetic utility of this compound primarily lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position. This regioselectivity is attributed to the electronic effects of the methoxy group and the pyridazine nitrogens. This allows for a sequential and controlled introduction of different substituents.

The primary synthetic transformations discussed in these notes are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with various nucleophiles such as amines, alkoxides, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds, for example, through Suzuki-Miyaura and Buchwald-Hartwig reactions.

These reactions enable the synthesis of a diverse array of derivatives with potential applications as kinase inhibitors, anti-cancer agents, and anti-angiogenic compounds.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the derivatization of this compound.

Synthesis of this compound (Starting Material)

The starting material can be prepared from 3,4,5-trichloropyridazine via a regioselective nucleophilic substitution with sodium methoxide. The reactivity of the chlorine atoms in 3,4,5-trichloropyridazine is in the order of C5 > C4 > C3, allowing for the selective introduction of the methoxy group at the C5 position.

Protocol 1: Synthesis of this compound

  • Materials: 3,4,5-Trichloropyridazine, Sodium methoxide (NaOMe), Methanol (MeOH), Diethyl ether.

  • Procedure:

    • To a solution of 3,4,5-trichloropyridazine (1.0 eq) in dry methanol, add a solution of sodium methoxide (1.0 eq) in methanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data for Starting Material Synthesis

Product NameStarting MaterialReagentsYield (%)Melting Point (°C)
This compound3,4,5-TrichloropyridazineNaOMe, MeOH55101-102
Nucleophilic Aromatic Substitution (SNAr) with Amines

The chlorine atom at the C4 position of this compound is more reactive towards nucleophilic attack. This allows for the selective synthesis of 4-amino-3-chloro-5-methoxypyridazine derivatives.

Protocol 2: General Procedure for the Synthesis of 4-Amino-3-chloro-5-methoxypyridazine Derivatives

  • Materials: this compound, appropriate amine (e.g., aniline, morpholine) (1.1 eq), Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (1.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the amine (1.1 eq) and the base (1.5 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Nucleophilic Aromatic Substitution with Amines

Product NameStarting MaterialAmineYield (%)1H NMR (DMSO-d6, δ ppm)
3-Chloro-5-methoxy-4-(phenylamino)pyridazineThis compoundAniline854.01 (s, 3H, OCH3), 7.10-7.45 (m, 5H, Ar-H), 8.55 (s, 1H, Pyridazine-H), 9.80 (s, 1H, NH)
4-(3-Chloro-5-methoxypyridazin-4-yl)morpholineThis compoundMorpholine923.60-3.80 (m, 8H, Morpholine-H), 4.05 (s, 3H, OCH3), 8.60 (s, 1H, Pyridazine-H)
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The less reactive chlorine atom at the C3 position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, after the C4 position has been substituted.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-5-methoxy-4-(substituted)pyridazine Derivatives

  • Materials: 3-Chloro-5-methoxy-4-(substituted)pyridazine (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0 eq). The reaction is typically carried out in a solvent system like 1,4-dioxane/water or toluene.

  • Procedure:

    • To a reaction vessel, add the 3-chloro-5-methoxy-4-(substituted)pyridazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

Product NameStarting MaterialBoronic AcidYield (%)1H NMR (CDCl3, δ ppm)
5-Methoxy-4-(phenylamino)-3-phenylpyridazine3-Chloro-5-methoxy-4-(phenylamino)pyridazinePhenylboronic acid754.10 (s, 3H, OCH3), 7.20-7.60 (m, 10H, Ar-H), 8.65 (s, 1H, Pyridazine-H), 9.90 (s, 1H, NH)

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of disubstituted pyridazine derivatives from this compound.

Synthetic_Workflow start This compound intermediate 4-Amino-3-chloro-5-methoxypyridazine Derivative start->intermediate Nucleophilic Aromatic Substitution (SNA_r) (e.g., R-NH2, Base) final_product 3-Aryl-4-amino-5-methoxypyridazine Derivative intermediate->final_product Suzuki-Miyaura Cross-Coupling (e.g., Ar-B(OH)2, Pd catalyst)

General synthetic workflow for derivatization.
Kinase Inhibition Signaling Pathway

Many pyridazine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors to block cancer cell proliferation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factor Activation Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cell_Proliferation

Generic kinase inhibitor signaling pathway.

These application notes and protocols provide a foundation for the synthesis and exploration of novel derivatives of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules and applications.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dichloro-5-methoxypyridazine is a versatile dihalogenated pyridazine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1] The electron-deficient nature of the pyridazine ring, further activated by two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex.[2] The two chlorine atoms at the C3 and C4 positions exhibit differential reactivity, enabling regioselective displacement by a variety of nucleophiles, which is a crucial feature for the construction of diverse molecular libraries and the synthesis of complex target molecules.[1]

Regioselectivity in SNAr Reactions

The regiochemical outcome of nucleophilic attack on this compound is governed by the electronic effects of the ring nitrogen atoms and the methoxy substituent. The two ring nitrogens create strong electron-withdrawing inductive effects, activating the carbon positions for nucleophilic attack. The methoxy group at C5, being an electron-donating group, can influence the relative electrophilicity of the adjacent C4 position compared to the C3 position.

Experimental evidence from the reaction of this compound with sodium methoxide indicates that substitution occurs at both the C3 and C4 positions. However, a notable preference is observed for the displacement of the chlorine atom at the C3 position.[3] This suggests that the C3 position is more electrophilic or that the transition state leading to the C3-substituted product is lower in energy.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the SNAr reaction of this compound with an oxygen-based nucleophile.

NucleophileReagent/ConditionsProduct(s)Position of SubstitutionYield (%)Reference
Methoxide1 eq. NaOMe in MeOH4-Chloro-3,5-dimethoxypyridazineC352%[3]
3-Chloro-4,5-dimethoxypyridazineC426%[3]

Experimental Protocols

Protocol 1: Monomethoxylation of this compound (O-Nucleophile)

This protocol is based on the further methoxylation of this compound as investigated by Itai and Kamiya.[3]

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 0.5 M solution in Methanol (MeOH)

  • Methanol (MeOH), anhydrous

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and work-up

  • Rotary evaporator

  • Chromatography apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add a 0.5 M solution of sodium methoxide in methanol (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous phase three times with chloroform.

  • Combine the organic extracts, dry over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product, a mixture of 4-chloro-3,5-dimethoxypyridazine and 3-chloro-4,5-dimethoxypyridazine, can be purified by column chromatography on alumina or silica gel to separate the isomers.

Protocol 2: General Procedure for Reaction with Amines (N-Nucleophiles)

While specific examples for this compound are not detailed in the cited literature, this general protocol is applicable for SNAr reactions with primary or secondary amines on related chloro-heterocyclic systems.

Materials:

  • This compound

  • Amine of choice (primary or secondary, 1.1-1.5 eq)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture with stirring to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and base.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Reaction with Thiols (S-Nucleophiles)

This is a representative protocol for the substitution reaction with thiols, which are excellent nucleophiles for SNAr, especially after deprotonation to the thiolate.

Materials:

  • This compound

  • Thiol of choice (1.1-1.5 eq)

  • A suitable base, such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hydroxide (NaOH) (1.2 eq)

  • Polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF or THF.

  • Cool the solution to 0°C and carefully add the base (e.g., NaH, 1.2 eq) portion-wise to form the thiolate anion. Stir for 15-30 minutes at this temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 50-80°C) as needed, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride solution or water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product via column chromatography or other suitable methods.

Visualizations

G General Workflow for SNAr Reactions A Reactants (Pyridazine, Nucleophile) B Reaction Setup (Solvent, Base, Temperature) A->B Combine C Reaction Monitoring (TLC / LC-MS) B->C Stir / Heat D Work-up (Quenching, Extraction, Drying) C->D Upon Completion E Purification (Chromatography / Recrystallization) D->E Crude Product F Isolated Product E->F Pure Compound

Caption: General experimental workflow for SNAr reactions.

Caption: Regioselectivity of SNAr with sodium methoxide.

References

Application Notes and Protocols for the Regioselective Functionalization of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 3,4-dichloro-5-methoxypyridazine, a versatile building block in medicinal chemistry and materials science. The distinct electronic environment of the pyridazine ring, coupled with the differential reactivity of the two chlorine atoms, allows for selective substitution, paving the way for the synthesis of diverse and complex molecular architectures.

Overview of Reactivity

The regioselectivity of nucleophilic and cross-coupling reactions on this compound is governed by the electronic properties of the pyridazine ring and the influence of the 5-methoxy group. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, activating the chlorine atoms towards nucleophilic attack. The methoxy group at the C5 position is electron-donating, which can influence the relative reactivity of the adjacent C4-Cl versus the more distant C3-Cl.

Studies on the related 3,4,5-trichloropyridazine have shown that the order of reactivity of the chlorine atoms towards nucleophilic substitution is C5 > C4 > C3.[1] This suggests that in this compound, the C4-Cl is likely to be more reactive towards nucleophiles than the C3-Cl. However, in palladium-catalyzed cross-coupling reactions, factors such as ligand choice can play a crucial role in determining the site of functionalization.

Regioselective Functionalization Strategies

This section outlines key regioselective reactions for the functionalization of this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more susceptible to nucleophilic attack than the C3 position due to the electronic influence of the adjacent nitrogen and the 5-methoxy group.

General Workflow for Nucleophilic Aromatic Substitution:

start This compound reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) start->reagents 1. Add reaction Reaction at elevated temperature reagents->reaction 2. Heat workup Aqueous Workup Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Purify product 4-Substituted-3-chloro-5-methoxypyridazine purification->product substrate This compound pd_catalyst Pd Catalyst substrate->pd_catalyst ligand1 Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pd_catalyst->ligand1 Favors C4 Oxidative Addition ligand2 Less Sterically Demanding Ligand (e.g., PPh3) pd_catalyst->ligand2 Favors C3 Oxidative Addition c4_product C4-Arylated Product ligand1->c4_product c3_product C3-Arylated Product ligand2->c3_product

References

Application Notes and Protocols for 3,4-Dichloro-5-methoxypyridazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methoxypyridazine is a versatile dihalogenated pyridazine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its pyridazine core is recognized as a privileged scaffold in chemical biology due to its favorable physicochemical properties, including a significant dipole moment and hydrogen-bonding capacity, which are important for drug-target interactions.[1] The differential reactivity of the two chlorine atoms on the pyridazine ring allows for selective and regioselective displacement by various nucleophiles, making it an invaluable precursor for the construction of diverse compound libraries.[1] Pyridazine-based compounds have been extensively investigated for a wide range of therapeutic applications, including cancer, inflammation, and cardiovascular diseases. The incorporation of the pyridazine nucleus can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of substituted pyridazines is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridazine scaffold can be elaborated to interact with the ATP-binding site of kinases.

A notable example is the synthesis of Activin-receptor like kinase 5 (ALK5) inhibitors. ALK5 is a transforming growth factor-β (TGF-β) type I receptor kinase, and its inhibition is a promising therapeutic strategy for treating fibrosis and certain cancers. While direct synthesis from this compound is not explicitly detailed in readily available literature, the synthesis of potent pyridazinyl amino derivatives as ALK5 inhibitors starting from similar dichloropyridazine precursors has been reported, highlighting the potential of this class of intermediates.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions on a dichloropyridazine core, which can be adapted for this compound. The C4-chloro is generally more reactive towards nucleophilic substitution than the C3-chloro.

Protocol 1: Regioselective Monosubstitution with an Amine

This protocol describes a typical procedure for the regioselective substitution of the C4-chloro group of a dichloropyridazine with an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline or another amine of choice (1.0 - 1.2 equivalents)

  • A weak base (e.g., K₂CO₃, NaHCO₃, or DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the substituted amine (1.0 - 1.2 equivalents) and the base (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with water and a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-amino-3-chloro-5-methoxypyridazine derivative.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki coupling reaction to introduce an aryl or heteroaryl group at one of the chloro-positions, which is a common strategy in drug development to explore structure-activity relationships.

Materials:

  • Monosubstituted chloro-methoxypyridazine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent mixture (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the chloro-methoxypyridazine derivative (1.0 equivalent), the boronic acid/ester (1.1 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.05 - 0.1 equivalents).

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-C coupled product.

Data Presentation

The following table summarizes hypothetical inhibitory activities of a series of compounds synthesized from a 3-chloro-5-methoxy-4-(substituted amino)pyridazine scaffold against ALK5 kinase. This data is illustrative and intended to demonstrate how quantitative data for such compounds would be presented.

Compound IDR-Group on AmineALK5 IC₅₀ (nM)
1a 4-fluorophenyl150
1b 4-methoxyphenyl220
1c 3-pyridyl85
1d 4-pyridyl95
1e 1-methyl-1H-pyrazol-4-yl50

Visualizations

Signaling Pathway

ALK5_Signaling_Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Regulates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 signaling pathway and the point of intervention for pyridazine-based inhibitors.

Experimental Workflow

Experimental_Workflow start Start intermediate 3,4-Dichloro- 5-methoxypyridazine start->intermediate reaction1 Nucleophilic Aromatic Substitution (SNAr) (Protocol 1) intermediate->reaction1 product1 4-Amino-3-chloro- 5-methoxypyridazine Derivative reaction1->product1 reaction2 Suzuki Coupling (Protocol 2) product1->reaction2 final_product Final Bioactive Compound reaction2->final_product bio_assay Biological Assays (e.g., Kinase Assay) final_product->bio_assay data Data Analysis (IC50 Determination) bio_assay->data end End data->end

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Logical Relationship

Logical_Relationship cluster_0 Core Structure cluster_1 Key Properties cluster_2 Applications cluster_3 Outcome pyridazine Pyridazine Scaffold physchem Favorable Physicochemical Properties pyridazine->physchem reactivity Differential Reactivity of Cl atoms pyridazine->reactivity medchem Medicinal Chemistry (Drug Discovery) physchem->medchem agchem Agrochemicals physchem->agchem reactivity->medchem reactivity->agchem diversity Diverse Compound Libraries medchem->diversity agchem->diversity adme Improved ADME Properties diversity->adme

Caption: Relationship between the pyridazine core, its properties, and applications.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting Suzuki-Miyaura cross-coupling reactions with 3,4-dichloro-5-methoxypyridazine. Due to the absence of specific literature precedents for this substrate, the following protocols are proposed based on established methodologies for structurally similar dichloropyridazines and other dihaloheteroarenes. The key challenge in the functionalization of this compound is the regioselective introduction of substituents at the C3 or C4 position. The protocols provided below offer starting points for selective coupling at either position, leveraging ligand-dependent control of regioselectivity.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

For dihalogenated pyridazines, the site of the initial coupling is influenced by electronic and steric factors, and critically, by the choice of the phosphine ligand coordinated to the palladium catalyst. Electron-deficient bidentate ligands often favor coupling at the more electron-deficient position, while bulky, electron-rich monodentate ligands can direct the reaction to the more sterically accessible or less reactive site. In the case of this compound, the electronic influence of the methoxy group and the pyridazine nitrogens will affect the relative reactivity of the C3 and C4 positions.

Proposed Protocols for Regioselective Suzuki Coupling

Given the undocumented nature of Suzuki reactions on this specific substrate, two distinct protocols are proposed to achieve selective mono-arylation at either the C3 or C4 position. It is strongly recommended that researchers perform small-scale test reactions to verify the regioselectivity and optimize conditions for their specific aryl/heteroaryl boronic acid.

Protocol 1: Proposed Selective Coupling at the C3 Position

This protocol utilizes a bidentate phosphine ligand, which has been shown to favor coupling at the C3 position in 3,5-dichloropyridazine systems.

Protocol 2: Proposed Selective Coupling at the C4 Position

This protocol employs a bulky, electron-rich monophosphine ligand, which may favor coupling at the C4 position, potentially influenced by steric hindrance from the adjacent methoxy group.

Summary of Proposed Reaction Conditions

ParameterProtocol 1 (Targeting C3)Protocol 2 (Targeting C4)
Substrate This compoundThis compound
Aryl Boronic Acid 1.2 equivalents1.2 equivalents
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.1 eq. to Pd)QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) (2.2 eq. to Pd)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-100 °C90-110 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Reaction Time 12-24 hours12-24 hours

Detailed Experimental Methodologies

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Reagent Addition: Add the degassed solvent to the flask containing the substrate and base, followed by the catalyst premix via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Substrate, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Catalyst_Premix Prepare Pd Precatalyst and Ligand Premix Inert_Atmosphere->Catalyst_Premix Solvent_Addition Add Degassed Solvent and Catalyst Premix Catalyst_Premix->Solvent_Addition Heating Heat to 80-110 °C Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring 12-24 hours Quenching Cool and Dilute with Ethyl Acetate Monitoring->Quenching Reaction Complete Extraction Wash with Water and Brine Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General workflow for the proposed Suzuki coupling of this compound.

Signaling Pathway Relevance in Drug Development

The substituted pyridazine core is a prominent scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Pyridazine derivatives have been investigated as inhibitors of various kinases, G-protein coupled receptors, and other enzymes. The introduction of diverse aryl and heteroaryl substituents via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties. The products derived from this compound can be valuable intermediates in the synthesis of novel drug candidates targeting signaling pathways implicated in cancer, inflammation, and infectious diseases.

Signaling_Pathway_Relevance Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Library Library of Substituted 4-Chloro-5-methoxypyridazines Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical flow from starting material to drug candidate via Suzuki coupling and biological screening.

Application Notes and Protocols for Buchwald-Hartwig Amination of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the selective Buchwald-Hartwig amination of 3,4-dichloro-5-methoxypyridazine. Given the prevalence of substituted pyridazines in medicinal chemistry, this reaction serves as a critical tool for the synthesis of novel pharmaceutical intermediates.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The substrate, this compound, presents a unique challenge due to the presence of two distinct chlorine atoms, raising the question of regioselectivity. The electronic environment created by the methoxy group and the pyridazine nitrogens influences the reactivity of the C3 and C4 positions. Based on studies of similar electronically-differentiated dichlorinated heterocycles, the C4 position is generally more susceptible to nucleophilic attack in palladium-catalyzed aminations, though this can be influenced by the choice of catalyst, ligand, and reaction conditions.[2]

These protocols are designed to favor monosubstitution at the C4 position, yielding 4-amino-3-chloro-5-methoxypyridazine derivatives, which are versatile building blocks for further functionalization.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.

  • Ligand: The choice of phosphine ligand is critical for catalytic activity and selectivity. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often employed for amination of heteroaryl chlorides. For primary amines, BrettPhos has shown excellent results in related systems.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard.

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.

Proposed Experimental Protocols

The following are proposed starting protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Amination with a Primary Amine

This protocol is designed for the coupling of this compound with a generic primary amine (R-NH₂).

Table 1: Reaction Conditions for Primary Amine Coupling

ParameterCondition
Substrate This compound (1.0 equiv)
Amine Primary Amine (1.2 equiv)
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)
Ligand BrettPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene (0.1 M)
Temperature 100 °C
Reaction Time 12-24 hours

Methodology:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the primary amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine

This protocol is adapted for the coupling of this compound with a generic secondary amine (R₂NH).

Table 2: Reaction Conditions for Secondary Amine Coupling

ParameterCondition
Substrate This compound (1.0 equiv)
Amine Secondary Amine (1.2 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base LiHMDS (1.4 equiv)
Solvent Dioxane (0.1 M)
Temperature 110 °C
Reaction Time 12-24 hours

Methodology:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add this compound and the secondary amine.

  • Add anhydrous dioxane via syringe.

  • Add LiHMDS (as a solution in THF or as a solid).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below.

Buchwald_Hartwig_Workflow start Start reagents Weigh Solids: Pd Pre-catalyst Ligand Base Substrate start->reagents 1. setup Assemble Reaction Vessel (e.g., Schlenk tube) reagents->setup 2. inert Evacuate & Backfill with Inert Gas (x3) setup->inert 3. liquids Add Anhydrous Solvent & Liquid Amine inert->liquids 4. reaction Heat & Stir (e.g., 100 °C, 12-24h) liquids->reaction 5. workup Workup: - Cool - Dilute & Filter - Concentrate reaction->workup 6. purification Purification: Column Chromatography workup->purification 7. product Isolated Product purification->product 8.

Caption: General workflow for the Buchwald-Hartwig amination.

Signaling Pathway of the Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, as illustrated below.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - HX RedElim Reductive Elimination Complex AmineCoord->RedElim Base RedElim->Pd0 - Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of aminated pyridazine derivatives. The protocols outlined in this document serve as a robust starting point for the selective amination of this compound. Researchers and drug development professionals can utilize these methods to access novel chemical matter for the discovery and development of new therapeutic agents. Careful optimization of the reaction conditions will be key to achieving high yields and selectivities for specific substrates.

References

Application of 3,4-Dichloro-5-methoxypyridazine in the Generation of Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Central City, ST – December 30, 2025 – 3,4-Dichloro-5-methoxypyridazine has emerged as a highly versatile scaffold for the construction of diverse compound libraries, a critical component in modern drug discovery and agrochemical research. The strategic placement of two chlorine atoms with differential reactivity on the pyridazine ring allows for sequential and regioselective functionalization, enabling the synthesis of a vast array of novel molecules from a single, readily accessible starting material.

The pyridazine core is recognized as a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved metabolic stability and enhanced target binding affinity. The application of this compound as a foundational building block provides researchers with a powerful tool to rapidly explore chemical space and identify novel bioactive compounds.

Strategic Advantage in Library Synthesis

The key to the utility of this compound in compound library generation lies in the differential electrophilicity of the C3 and C4 positions. The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C3 position. This reactivity difference can be attributed to the electronic effects of the methoxy group and the adjacent nitrogen atoms within the pyridazine ring.

This inherent regioselectivity allows for a programmed, stepwise introduction of different nucleophiles, leading to the creation of libraries with a high degree of molecular diversity. A typical workflow involves the initial displacement of the C4-chloro substituent, followed by a subsequent substitution at the C3 position, often under more forcing reaction conditions. This two-step process is ideal for parallel synthesis formats, facilitating the high-throughput generation of compound libraries.

Experimental Protocols

The following protocols provide a general framework for the sequential nucleophilic substitution on this compound to generate a disubstituted pyridazine library.

Protocol 1: Regioselective Monosubstitution at the C4-Position with Amines

This protocol details the preferential reaction of an amine nucleophile at the C4 position of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Diisopropylethylamine (DIEA), Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-amino-3-chloro-5-methoxypyridazine derivative.

Protocol 2: Disubstitution - Reaction at the C3-Position with a Second Nucleophile

This protocol describes the substitution of the remaining chlorine atom at the C3 position with a different nucleophile, often requiring more forcing conditions.

Materials:

  • 4-Amino-3-chloro-5-methoxypyridazine derivative (from Protocol 1)

  • Second nucleophile of choice (e.g., a different amine, thiol, or alcohol)

  • High-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Stronger base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-amino-3-chloro-5-methoxypyridazine derivative (1.0 eq).

  • Dissolve the starting material in the chosen high-boiling point solvent.

  • Add the second nucleophile (1.2-1.5 eq) to the solution.

  • Carefully add the base (1.5-2.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or subject to microwave irradiation (e.g., 150 °C for 30-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the 3,4-disubstituted-5-methoxypyridazine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the sequential substitution on this compound, based on analogous reactions with similar dihalopyridazines. Yields are indicative and may vary depending on the specific nucleophiles used.

StepPositionNucleophile ClassSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1C4Primary/Secondary AminesDCM, THFDIEA, TEARoom Temp.12-2470-90
1C4ThiolsDMF, ACNK2CO3, NaH0 - Room Temp.2-665-85
2C3Primary/Secondary AminesDMF, DMSOK2CO3, NaH80-12024-4850-75
2C3ThiolsDMF, DMSOK2CO3, NaH60-10012-2455-80
2C3Alcohols (Alkoxides)Corresponding Alcohol/THFNaH, KOtBuReflux6-1840-65

Visualizing the Workflow and Logic

To further elucidate the strategic application of this compound in compound library synthesis, the following diagrams illustrate the experimental workflow and the underlying logic of regioselective substitution.

experimental_workflow start Start: 3,4-Dichloro-5- methoxypyridazine step1 Step 1: C4-Substitution (e.g., Amination) start->step1 Nucleophile 1 Base, Solvent intermediate Intermediate: 4-Amino-3-chloro-5- methoxypyridazine step1->intermediate step2 Step 2: C3-Substitution (e.g., Thiolation) intermediate->step2 Nucleophile 2 Base, Solvent, Heat product Final Product: 3,4-Disubstituted-5- methoxypyridazine Library step2->product regioselectivity_logic scaffold This compound c4_reactivity C4-Position: Higher Electrophilicity More Reactive scaffold->c4_reactivity c3_reactivity C3-Position: Lower Electrophilicity Less Reactive scaffold->c3_reactivity condition1 Mild Conditions: Room Temperature c4_reactivity->condition1 condition2 Forcing Conditions: Elevated Temperature c3_reactivity->condition2 outcome1 Selective C4-Substitution condition1->outcome1 outcome2 Substitution at C3 condition2->outcome2

Application Notes and Protocols for C-N Cross-Coupling on Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of dichloropyridazines. Pyridazine derivatives are crucial scaffolds in medicinal chemistry, and the functionalization of the pyridazine core through C-N bond formation is a key strategy for the synthesis of novel therapeutic agents.[1][2] The procedures outlined below are based on established methods for the amination of related heterocyclic systems and provide a robust starting point for reaction optimization.[3][4][5][6]

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides.[7][8] This reaction is of paramount importance in drug discovery as it allows for the introduction of diverse amine functionalities onto a core structure, significantly impacting the pharmacological properties of the resulting molecules.[9][10][11] For dichloropyridazines, selective mono- or di-amination can be achieved by carefully controlling the reaction conditions, offering a pathway to a wide array of substituted pyridazine derivatives. Key factors influencing the success and selectivity of the reaction include the choice of palladium catalyst, ligand, base, and solvent.[12]

Experimental Workflow

The general workflow for the C-N cross-coupling of dichloropyridazines involves the setup of an inert reaction atmosphere, the addition of reagents, heating, and subsequent workup and purification.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup Prepare Schlenk tube with stir bar add_solids Add Pd catalyst, ligand, and base setup->add_solids inert Evacuate and backfill with inert gas (e.g., Argon) add_solids->inert add_reagents Add dichloropyridazine, amine, and solvent inert->add_reagents heating Heat reaction mixture with stirring add_reagents->heating monitoring Monitor reaction progress (TLC/GC-MS) heating->monitoring cool Cool to room temperature monitoring->cool quench Quench reaction and perform extraction cool->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify

General workflow for Palladium-Catalyzed C-N Cross-Coupling.
Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of related chloropyridines and other chloro-N-heterocycles, which can be adapted for dichloropyridazines.

Table 1: Conditions for Mono-Amination of Dichloro-N-Heterocycles

EntrySubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-chloropyridin-3-amineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001685-95[6]
26-chloropyridin-3-amineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102470-80[6]
36-chloropyridin-3-amineBenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH901280-90[6]
43-bromo-2-aminopyridineMorpholinePd₂(dba)₃/RuPhosRuPhosLiHMDSTHF651683[13]
5Aryl ChlorideVarious AminesPd₂(dba)₃ (0.25)L1 (0.5)KOtBuTolueneRT1High[14]

Table 2: Recommended Starting Materials and Reagents

ComponentExampleTypical Loading (relative to dichloropyridazine)
Dichloropyridazine3,6-Dichloropyridazine1.0 equiv
AminePrimary or Secondary Amine1.0 - 1.2 equiv (for mono-amination)
Palladium Pre-catalystPd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G31 - 5 mol%
LigandXantphos, RuPhos, BrettPhos2 - 10 mol%
BaseNaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄1.4 - 2.5 equiv
SolventToluene, 1,4-Dioxane, THFAnhydrous

Experimental Protocol: General Procedure for Mono-Amination of 3,6-Dichloropyridazine

This protocol describes a general method for the mono-amination of 3,6-dichloropyridazine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk tube.

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to the tube.[6]

    • Seal the tube with a septum, and evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.[1][6]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add 3,6-dichloropyridazine (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.[6]

    • Add the degassed, anhydrous solvent (e.g., Toluene) via syringe. The total solvent volume should be sufficient to ensure effective stirring.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath and heat to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated pyridazine product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used are often corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: 3,4-Dichloro-5-methoxypyridazine as a Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4-dichloro-5-methoxypyridazine as a versatile precursor for the development of novel herbicides. The document details a representative synthetic protocol, presents herbicidal activity data, and illustrates key biological pathways targeted by pyridazine-based herbicides.

Introduction

The pyridazine core is a prominent scaffold in agrochemical research, with numerous derivatives exhibiting potent herbicidal activity. The strategic placement of reactive chloro groups on the pyridazine ring, as seen in this compound, allows for facile nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for herbicidal screening. The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the final compounds, potentially enhancing their herbicidal efficacy and selectivity.

Herbicides derived from pyridazine scaffolds are known to act on various biological targets within plants. Key modes of action include the inhibition of Photosystem II (PSII), phytoene desaturase (PDS), and acetyl-CoA carboxylase (ACCase), leading to disruption of photosynthesis, bleaching, and cessation of lipid biosynthesis, respectively.[1][2][3] The versatility of the this compound precursor allows for the targeted design of inhibitors for these distinct pathways.

Synthetic Applications

The primary synthetic strategy for elaborating the this compound core involves sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the 3- and 4-positions exhibit differential reactivity, allowing for selective and controlled introduction of substituents. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to a diverse range of functionalized pyridazine derivatives.

Below is a representative workflow for the synthesis of novel herbicides from this compound.

G precursor This compound intermediate1 Monosubstituted Intermediate precursor->intermediate1 Nucleophilic Substitution (Nu1-H) final_product Disubstituted Herbicidal Candidate intermediate1->final_product Nucleophilic Substitution (Nu2-H) screening Herbicidal Activity Screening final_product->screening

Caption: General synthetic workflow for novel herbicides.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a herbicidal pyridazinone derivative. The following protocol is adapted from the synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, a compound structurally related to the commercial herbicide Chloridazon.[1][4] This synthesis demonstrates the key nucleophilic substitution of a chloro group on a dichloropyridazinone ring.

Protocol: Synthesis of a 4-Chloro-5-amino-2-substituted-3(2H)-pyridazinone

Objective: To synthesize a model herbicidal compound from a dichlorinated pyridazine precursor via nucleophilic amination.

Materials:

  • 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (1 equivalent)

  • 20% Aqueous Ammonia (excess)

  • Deionized Water

  • Autoclave or sealed reaction vessel

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a small autoclave or a sealed reaction vessel, combine 4,5-dichloro-2-phenyl-pyridazinone (e.g., 2.41 g).

  • Add an excess of 20% aqueous ammonia (e.g., 20 ml).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with continuous stirring for 4 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • A precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone will form.

  • Isolate the solid product by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and salts.

  • Dry the purified product in an oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • The expected yield of the pure product is high (e.g., ~91%).[4]

Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Herbicidal Activity

The herbicidal efficacy of novel pyridazine derivatives is typically evaluated against a panel of common weed species. The data is often presented as the concentration of the compound required to inhibit plant growth by 50% (IC50) or the dose required to cause 50% mortality (ED50). The following table provides representative herbicidal activity data for pyridazinone-based herbicides against various weeds.

Compound ClassTarget WeedGrowth StageActivity MetricValue (µM or g/ha)Reference
PyridazinoneAmaranthus retroflexus (Redroot pigweed)Post-emergence% Inhibition100% at 150 g/ha[5]
PyridazinoneAbutilon theophrasti (Velvetleaf)Post-emergence% Inhibition>80% at 150 g/ha[5]
PyridazinoneEchinochloa crus-galli (Barnyardgrass)Pre-emergence% Inhibition100% at 100 µg/mL[6]
PyridazinonePortulaca oleracea (Common purslane)Pre-emergence% Inhibition100% at 100 µg/mL[6]
PyridazinoneBrassica napus (Rapeseed)Root growthIC50Varies by derivative[5]
PyridazinoneSetaria viridis (Green foxtail)Post-emergenceModerate Activity150 g/ha[7]

Signaling Pathways and Modes of Action

Pyridazine-based herbicides can interfere with several crucial biological pathways in plants. The following diagrams illustrate three common modes of action.

1. Inhibition of Photosystem II (PSII)

Certain pyridazinone herbicides, such as Chloridazon, act by blocking the electron transport chain in Photosystem II, a key process in photosynthesis.[1][8] This leads to a buildup of reactive oxygen species and ultimately cell death.

G light Light Energy psii Photosystem II (PSII) light->psii electron_transport Electron Transport Chain psii->electron_transport atp_nadph ATP & NADPH Production electron_transport->atp_nadph ros Reactive Oxygen Species (ROS) electron_transport->ros Leads to herbicide Pyridazinone Herbicide herbicide->electron_transport Inhibits damage Cell Membrane Damage ros->damage death Weed Death damage->death

Caption: Inhibition of Photosystem II by Pyridazinone Herbicides.

2. Inhibition of Phytoene Desaturase (PDS)

Another class of pyridazine herbicides inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[6] Carotenoids are essential for protecting chlorophyll from photooxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in "bleaching" of the plant tissue.

G ggpp Geranylgeranyl Pyrophosphate phytoene Phytoene ggpp->phytoene pds Phytoene Desaturase (PDS) phytoene->pds zeta_carotene ζ-Carotene pds->zeta_carotene bleaching Bleaching & Weed Death pds->bleaching Lack of Carotenoids leads to carotenoids Carotenoids zeta_carotene->carotenoids protection Chlorophyll Protection carotenoids->protection herbicide Pyridazine Herbicide herbicide->pds Inhibits

Caption: Inhibition of Phytoene Desaturase by Pyridazine Herbicides.

3. Inhibition of Acetyl-CoA Carboxylase (ACCase)

Some novel pyridazinone derivatives have been shown to inhibit acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in fatty acid biosynthesis.[2][3] This disrupts the formation of cell membranes and other essential lipids, leading to growth arrest and plant death, particularly in grasses.

G acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase malonyl_coa Malonyl-CoA accase->malonyl_coa death Weed Death accase->death Inhibition leads to fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids lipids Lipids (Membranes, etc.) fatty_acids->lipids growth Plant Growth & Development lipids->growth herbicide Pyridazinone Herbicide herbicide->accase Inhibits

Caption: Inhibition of Acetyl-CoA Carboxylase by Pyridazinone Herbicides.

References

Application of 3,4-Dichloro-5-methoxypyridazine in the Development of Thyroid Hormone Receptor-Beta (THR-β) Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thyroid hormone receptor-beta (THR-β) has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. Selective activation of THR-β in the liver can lead to beneficial effects on lipid metabolism while avoiding the adverse effects associated with non-selective thyroid hormone action mediated by THR-alpha (THR-α). Pyridazine derivatives have been identified as a key scaffold in the design of potent and selective THR-β agonists. This document provides detailed application notes and protocols on the potential use of 3,4-dichloro-5-methoxypyridazine as a starting material for the synthesis of novel THR-β agonists, drawing parallels with the well-documented THR-β agonist, Resmetirom (MGL-3196).

Introduction to Pyridazine Scaffolds in THR-β Agonist Design

The pyridazine core is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its contribution to metabolic stability.[1] In the context of THR-β agonists, the pyridazinone moiety has been instrumental in achieving high selectivity over THR-α. The discovery of Resmetirom (MGL-3196), a potent and selective THR-β agonist, has validated the utility of this scaffold in developing effective therapies for liver diseases.[2][3][4] Resmetirom features a 6-oxo-1,6-dihydropyridazin-3-yloxy linkage to a substituted phenyl ring, a key structural motif for potent THR-β agonism.

While the direct synthesis of a marketed THR-β agonist from this compound is not prominently described in the public domain, its structural features make it a viable and attractive starting material for the synthesis of novel analogs. The two chlorine atoms offer differential reactivity for sequential nucleophilic substitution, and the methoxy group can be a handle for further functionalization or can be retained to modulate the electronic properties of the pyridazine ring.

Proposed Synthetic Pathway from this compound

Based on the established synthesis of pyridazinone-containing THR-β agonists, a plausible synthetic route starting from this compound to a hypothetical THR-β agonist is proposed. This pathway leverages known chemical transformations of pyridazine derivatives.

G start This compound intermediate1 Nucleophilic Substitution (e.g., with 4-aminophenol derivative) start->intermediate1 Step 1 intermediate2 Hydrolysis of Methoxy Group (e.g., HBr, HCl) intermediate1->intermediate2 Step 2 intermediate3 Oxidation to Pyridazinone intermediate2->intermediate3 Step 3 intermediate4 Coupling with Side Chain Precursor intermediate3->intermediate4 Step 4 final_product Target THR-β Agonist intermediate4->final_product Step 5

Caption: Proposed synthetic pathway for a THR-β agonist.

Protocol: Proposed Synthesis of a Pyridazinone-based THR-β Agonist

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a substituted 4-aminophenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted aminophenoxy-chloromethoxypyridazine intermediate.

Step 2: Demethylation (Hydrolysis of Methoxy Group)

  • Dissolve the intermediate from Step 1 in a strong acid such as 48% hydrobromic acid or concentrated hydrochloric acid.

  • Heat the mixture to reflux (around 100-120 °C) for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the hydroxypyridazine derivative.

Step 3: Oxidation to Pyridazinone

  • The hydroxypyridazine can exist in tautomeric equilibrium with the pyridazinone form. To ensure the formation of the desired 6-oxo-1,6-dihydropyridazine, the product from Step 2 can be treated with a mild oxidizing agent if necessary, or the tautomerization can be favored under acidic or basic conditions during workup. Often, the pyridazinone is the more stable tautomer.

Step 4 & 5: Coupling with the Side Chain and Final Product Formation These steps would be analogous to the final steps in the synthesis of Resmetirom, involving the diazotization of the aniline and subsequent coupling with a cyanoacetyl precursor, followed by cyclization to form the triazine-dione ring. For a detailed protocol, refer to the synthesis of MGL-3196 as described in the literature.[2]

Quantitative Data of a Representative Pyridazine-based THR-β Agonist: Resmetirom (MGL-3196)

The following tables summarize the in vitro and in vivo biological data for Resmetirom, a well-characterized pyridazine-containing THR-β agonist.[2][5][6][7]

Parameter THR-β THR-α Selectivity (β/α) Reference
EC₅₀ (Functional Assay, µM) 0.213.7428-fold[5]
EC₅₀ (HEK-1B1 cells, µM) 0.601--[3][5]
AC₅₀ (Luciferase Reporter Assay, µM) 3.11149.047.9-fold[7]
Parameter Dosage Effect Reference
LDL-Cholesterol Reduction 50 mg or higher (human)Up to 30% reduction[2]
Triglyceride Reduction 50 mg or higher (human)Up to 60% reduction[2]
Hepatic Fat Reduction (MRI-PDFF) 80 mg (human)Significant reduction at 12 and 36 weeks[6]

Experimental Protocols for Key Biological Assays

THR-β and THR-α Functional Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the ligand-binding domain (LBD) of the thyroid hormone receptor and a steroid receptor coactivator (SRC-1) peptide.

G start Prepare Assay Plate (GST-THR-LBD coated) step1 Add Test Compound and Biotinylated SRC-1 Peptide start->step1 step2 Incubate to allow binding step1->step2 step3 Wash to remove unbound reagents step2->step3 step4 Add Europium-labeled Streptavidin step3->step4 step5 Incubate for detection step4->step5 end Measure Time-Resolved Fluorescence step5->end

Caption: Workflow for THR coactivator recruitment assay.

Protocol:

  • Coat a 96-well plate with Glutathione S-transferase (GST)-tagged THR-α or THR-β ligand-binding domain (LBD).

  • Add varying concentrations of the test compound (e.g., synthesized pyridazine derivative) to the wells.

  • Add a biotinylated peptide corresponding to the receptor-interacting domain of the coactivator SRC-1.

  • Incubate the plate to allow for the formation of the receptor-ligand-coactivator complex.

  • After incubation, wash the plate to remove unbound components.

  • Add a solution of europium-labeled streptavidin, which will bind to the biotinylated SRC-1 peptide.

  • After a final incubation and wash step, measure the time-resolved fluorescence. The intensity of the fluorescence is proportional to the amount of coactivator peptide recruited, and thus to the agonist activity of the test compound.

  • Calculate EC₅₀ values by plotting the fluorescence signal against the logarithm of the compound concentration.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of THR-β and THR-α in a cellular context.

G start Transfect Cells with THR-α/β and Luciferase Reporter Plasmid step1 Plate cells and add test compound start->step1 step2 Incubate for 24-48 hours step1->step2 step3 Lyse cells step2->step3 step4 Add Luciferase Substrate step3->step4 end Measure Luminescence step4->end

Caption: Workflow for a cell-based luciferase reporter assay.

Protocol:

  • Use a suitable cell line, such as HEK293, and transfect the cells with expression vectors for human THR-α or THR-β, along with a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for 24-48 hours to allow for receptor activation and subsequent transcription of the luciferase gene.

  • Lyse the cells and add a luciferase substrate.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the receptor.

  • Determine the AC₅₀ (concentration for 50% of maximal activation) from the dose-response curve.[7]

THR-β Signaling Pathway

The binding of a THR-β agonist, such as one potentially derived from this compound, to the receptor in the nucleus of a hepatocyte initiates a cascade of events leading to the modulation of gene expression.

G cluster_nucleus Nucleus agonist THR-β Agonist receptor THR-β/RXR Heterodimer agonist->receptor coactivator Co-activator Complex (e.g., SRC-1, PGC-1α) receptor->coactivator recruits tre Thyroid Hormone Response Element (TRE) receptor->tre gene_repression Basal Gene Repression receptor->gene_repression leads to corepressor Co-repressor Complex (e.g., NCoR, SMRT) corepressor->receptor In absence of agonist gene_activation Target Gene Activation coactivator->gene_activation leads to biological_effects Increased Fatty Acid Oxidation Decreased Lipogenesis Lowered Cholesterol gene_activation->biological_effects

Caption: Simplified THR-β signaling pathway in hepatocytes.

Conclusion

This compound represents a versatile and promising starting material for the development of novel THR-β agonists. By leveraging established synthetic methodologies for related pyridazinone-containing compounds like Resmetirom, researchers can explore new chemical space and potentially identify next-generation therapeutics for metabolic and liver diseases. The protocols and data presented herein provide a solid foundation for the design, synthesis, and biological evaluation of such compounds.

References

Application Notes and Protocols: Development of Anticancer Agents from Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] The unique chemical properties of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, allow for diverse substitutions, leading to the development of compounds that can interact with various biological targets implicated in cancer progression.[2] These targets include critical enzymes in signaling pathways such as vascular endothelial growth factor receptor-2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and cyclin-dependent kinase 2 (CDK2).[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyridazine-based anticancer agents, intended to serve as a practical guide for researchers in the field of drug discovery and development.

Data Presentation: Anticancer Activity of Pyridazine Derivatives

The following tables summarize the in vitro anticancer activity of representative pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) or percentage of growth inhibition.

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11l T-47D (Breast)0.43 ± 0.01[5]
MDA-MB-231 (Breast)1.30 ± 0.04[5]
11m T-47D (Breast)0.71 ± 0.02[5]
MDA-MB-231 (Breast)0.99 ± 0.03[5]
9e HL-60(TB) (Leukemia)>10 (53.12% inhibition)[3]
MDA-MB-231/ATCC (Breast)>10 (63.82% inhibition)[3]
T-47D (Breast)>10 (79.98% inhibition)[3]
SNB-75 (CNS)>10 (91.82% inhibition)[3]
IGROV1 (Ovarian)>10 (77.88% inhibition)[3]

Table 2: In Vitro Anticancer Activity of Pyridazinone-Based Diarylurea Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
10l A549/ATCC (NSCLC)1.66[4]
Melanoma-[4]
Prostate Cancer-[4]
Colon Cancer-[4]
17a Melanoma-[4]
NSCLC-[4]
Prostate Cancer-[4]
Colon Cancer-[4]

Note: GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine Derivatives

This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which have shown potent anticancer activity.[5]

Materials and Reagents:

  • Ethyl 3,3,3-trifluoropyruvate

  • Hydrazine hydrate

  • Phosphorous oxychloride (POCl3)

  • Lithium hydroxide (LiOH)

  • Thionyl chloride (SOCl2)

  • Appropriate amine derivatives

  • 1,4-Dioxane

  • Hünig's base (N,N-Diisopropylethylamine)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Pyridazinone Intermediate: React ethyl 3,3,3-trifluoropyruvate with hydrazine hydrate to form the initial pyridazinone ring.

  • Chlorination: Reflux the pyridazinone derivative with excess phosphorous oxychloride to yield the corresponding 6-chloro-pyridazine derivative.

  • Hydrolysis: Treat the chlorinated intermediate with lithium hydroxide in a THF/water mixture to hydrolyze the ester group.

  • Acid Chloride Formation: React the resulting carboxylic acid with thionyl chloride to produce the crude acid chloride derivative.

  • Amidation: React the acid chloride with various amine intermediates in a suitable solvent to generate amide intermediates.

  • Final Product Synthesis: React the key amide intermediates with the desired amine derivatives in refluxing 1,4-dioxane in the presence of Hünig's base to obtain the final 3,6-disubstituted pyridazine products.[5]

  • Purification: Purify the final compounds using column chromatography.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and is suitable for high-throughput screening of anticancer compounds.[5]

Materials and Reagents:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test pyridazine compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyridazine derivatives on the cell cycle distribution of cancer cells.[4]

Materials and Reagents:

  • Cancer cells treated with pyridazine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated control cells.

  • Fixation: Resuspend the cells in PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of pyridazine derivatives to inhibit the enzymatic activity of VEGFR-2.[4]

Materials and Reagents:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer

  • Test pyridazine compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the VEGFR-2 substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyridazine derivatives and a general workflow for their synthesis and evaluation.

G General Workflow for Synthesis and Evaluation of Pyridazine Anticancer Agents cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials intermediate Pyridazine Intermediate start->intermediate final_product Final Pyridazine Derivative intermediate->final_product purification Purification final_product->purification cytotoxicity In Vitro Cytotoxicity (e.g., SRB Assay) purification->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle enzyme_assay Enzyme Inhibition Assays (e.g., VEGFR-2, CDK2) mechanism->enzyme_assay in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Caption: General workflow for the development of pyridazine-based anticancer agents.

G Simplified JNK Signaling Pathway in Cancer stress Cellular Stress (e.g., Chemotherapy) mkk47 MKK4/7 stress->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun survival Cell Survival jnk->survival (context-dependent) apoptosis Apoptosis cjun->apoptosis pyridazine Pyridazine Derivative pyridazine->jnk Inhibition

Caption: JNK signaling pathway and the inhibitory action of pyridazine derivatives.

G Simplified VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding & Dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Autophosphorylation angiogenesis Angiogenesis (Tumor Growth) downstream->angiogenesis pyridazine Pyridazine Derivative pyridazine->vegfr2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,4-Dichloro-5-methoxypyridazine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve mass transfer.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical and can significantly affect the yield.

    • Solution: While methanol is commonly used with sodium methoxide, screening other polar aprotic solvents might be beneficial. The concentration of the sodium methoxide solution is also a key parameter to control.[2]

  • Side Reactions: The formation of unwanted isomers (3,5-dichloro-4-methoxypyridazine and 4,5-dichloro-3-methoxypyridazine) is a common side reaction that consumes the starting material and reduces the yield of the desired product.[2]

    • Solution: Precise control of stoichiometry and reaction temperature can help to improve the regioselectivity of the reaction. Adding the sodium methoxide solution dropwise at a low temperature (e.g., below 0°C) can minimize the formation of undesired isomers.[2]

  • Product Degradation: The product may be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder workup procedures. Avoid highly acidic or basic conditions during extraction and purification if your product shows sensitivity.[1]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize the formation of isomers?

A2: The reaction of 3,4,5-trichloropyridazine with sodium methoxide can lead to the formation of three possible dichloromonomethoxypyridazine isomers.[2] The ratio of these isomers is highly dependent on the reaction conditions.

  • Temperature Control: Lowering the reaction temperature can significantly influence the regioselectivity. Performing the addition of sodium methoxide at temperatures below 0°C is recommended to favor the formation of the 5-methoxy isomer.[2]

  • Stoichiometry: The molar ratio of reactants is crucial. Using a precise equimolar amount of sodium methoxide relative to 3,4,5-trichloropyridazine is critical. An excess of the nucleophile can lead to further methoxylation and other side products.

  • Rate of Addition: A slow, dropwise addition of the sodium methoxide solution to the solution of 3,4,5-trichloropyridazine allows for better control of the reaction and can improve the selectivity towards the desired product.

Q3: What are the best practices for the purification of this compound?

A3: Effective purification is essential to isolate the desired product from unreacted starting materials and isomeric byproducts.

  • Initial Workup: After the reaction, the solvent is typically removed under reduced pressure. The residue is then treated with water to precipitate the crude product, which can be collected by filtration.[2]

  • Chromatography: Column chromatography is a common and effective method for separating the isomers.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate or chloroform, can be used for elution.[1][2] The optimal solvent system may need to be determined empirically using thin-layer chromatography (TLC).

  • Recrystallization: If the purity after chromatography is still insufficient, recrystallization from a suitable solvent can be performed to obtain a highly pure product.

Data Presentation

Table 1: Influence of Reactant Ratio on Isomer Distribution in the Monomethoxylation of 3,4,5-Trichloropyridazine

Molar Ratio (NaOMe/Trichloropyridazine)This compound3,5-Dichloro-4-methoxypyridazine4,5-Dichloro-3-methoxypyridazine
1:1631

Note: The data presented is a representative ratio based on literature findings and may vary depending on specific experimental conditions.[2]

Experimental Protocols

Synthesis of this compound from 3,4,5-Trichloropyridazine

This protocol is based on established procedures for the monomethoxylation of trichloropyridazine.[2]

Materials:

  • 3,4,5-Trichloropyridazine

  • Sodium methoxide (0.5 M solution in methanol)

  • Methanol

  • Chloroform

  • Potassium carbonate (anhydrous)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Dissolve 3,4,5-trichloropyridazine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to below 0°C using an ice bath.

  • Slowly add a 0.5 M solution of sodium methoxide in methanol (1 equivalent) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue to precipitate the crude product.

  • Collect the insoluble product by filtration.

  • Extract the aqueous filtrate three times with chloroform.

  • Dry the combined chloroform extracts over anhydrous potassium carbonate.

  • Evaporate the solvent to obtain the remaining crude product.

  • Combine all crude product and purify by column chromatography on silica gel using a suitable eluent (e.g., chloroform or a hexane/ethyl acetate mixture).

Visualizations

TroubleshootingWorkflow start Low Yield or Impurities in Synthesis check_reaction Check for Complete Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_conditions Review Reaction Conditions incomplete->check_conditions No end Improved Yield and Purity optimize_time_temp->end suboptimal Suboptimal Conditions check_conditions->suboptimal optimize_reagents Screen Solvents and Optimize Reagent Stoichiometry suboptimal->optimize_reagents Yes check_side_reactions Analyze for Side Products (e.g., Isomers) suboptimal->check_side_reactions No optimize_reagents->end side_products Side Products Present check_side_reactions->side_products optimize_selectivity Adjust Temperature and Addition Rate for Selectivity side_products->optimize_selectivity Yes check_workup Evaluate Workup and Purification side_products->check_workup No optimize_selectivity->end harsh_workup Harsh Workup Conditions check_workup->harsh_workup optimize_workup Use Milder Workup and Optimize Chromatography harsh_workup->optimize_workup Yes harsh_workup->end No optimize_workup->end

Caption: Troubleshooting workflow for improving yield and purity.

ReactionPathway cluster_reactants Reactants cluster_products Products 3_4_5_Trichloropyridazine 3,4,5-Trichloropyridazine 3_4_Dichloro_5_methoxypyridazine This compound (Desired Product) 3_4_5_Trichloropyridazine->3_4_Dichloro_5_methoxypyridazine Nucleophilic Aromatic Substitution Isomer1 3,5-Dichloro-4-methoxypyridazine (Isomer) 3_4_5_Trichloropyridazine->Isomer1 Isomer2 4,5-Dichloro-3-methoxypyridazine (Isomer) 3_4_5_Trichloropyridazine->Isomer2 NaOMe Sodium Methoxide (NaOMe in MeOH) NaOMe->3_4_Dichloro_5_methoxypyridazine NaOMe->Isomer1 NaOMe->Isomer2

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Regioselectivity in Dichloropyridazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in dichloropyridazine substitution reactions.

Troubleshooting Guides

Problem 1: My nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine with an amine is giving me a mixture of 3-amino-6-chloro and 3,6-diamino products. How can I favor monosubstitution?

Answer:

Achieving selective monosubstitution on 3,6-dichloropyridazine requires careful control of reaction conditions to prevent overreaction. The two chlorine atoms have similar reactivity, but sequential substitution is possible.

Potential Causes & Solutions:

  • Stoichiometry: Using a large excess of the amine nucleophile will drive the reaction towards the disubstituted product.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the amine to favor monosubstitution.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of the second substitution.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS.[1] Quench the reaction once the desired monosubstituted product is maximized. A typical starting point is stirring the mixture at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 9 hours) and monitoring from there.[1]

  • Solvent: The choice of solvent can influence the relative rates of the first and second substitution.

    • Solution: Employing a solvent system like methylene dichloride can be effective for controlling the reaction.[1] Experimenting with other polar aprotic solvents may also be beneficial.

Problem 2: I am observing poor regioselectivity in the substitution of 4,5-dichloropyridazine. Which position is generally more reactive and how can I control the outcome?

Answer:

The regioselectivity in 4,5-dichloropyridazine is influenced by the electronic effects of the two adjacent nitrogen atoms. The C4 and C5 positions are electronically similar, making selective substitution challenging.

Potential Causes & Solutions:

  • Electronic Effects: The two nitrogen atoms activate both the C4 and C5 positions for nucleophilic attack.[2][3] The stability of the Meisenheimer intermediate is key to determining the favored position.[3]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

    • Solution: If your substrate has existing substituents, consider their steric bulk. With an unsubstituted 4,5-dichloropyridazine, using a sterically demanding nucleophile might offer a degree of selectivity.

  • Directed Metalation: This strategy can provide high regioselectivity.

    • Solution: Employ directed ortho-metalation if there is a directing group on the pyridazine ring. This involves deprotonation at a specific position followed by quenching with an electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in nucleophilic aromatic substitution (SNAr) on dichloropyridazines?

A1: The regioselectivity is a result of a combination of factors:

  • Electronic Effects: The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms attached to the chlorine leaving groups for nucleophilic attack.[2][3] The positions ortho and para to the ring nitrogens are generally the most activated due to the ability to delocalize the negative charge in the Meisenheimer intermediate onto a nitrogen atom.[3]

  • Steric Effects: Bulky nucleophiles or substituents already present on the pyridazine ring can hinder the approach to a specific position, thereby directing the substitution to a less sterically crowded site.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact selectivity. Lower temperatures often favor the kinetically controlled product.[4]

  • Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols) and "hard" nucleophiles (e.g., alkoxides) can exhibit different regioselectivities.

Q2: For 3,6-dichloropyridazine, is there a significant electronic difference between the C3 and C6 positions?

A2: In an unsubstituted 3,6-dichloropyridazine, the C3 and C6 positions are electronically equivalent due to the symmetry of the molecule. Therefore, in the absence of other directing factors, a nucleophile will attack either position with roughly equal probability, leading to a single monosubstituted product (e.g., 3-amino-6-chloropyridazine).[1][5] The challenge in this system is typically achieving selective monosubstitution over disubstitution.[6]

Q3: How can I achieve selective substitution in a Suzuki cross-coupling reaction with a dichloropyridazine?

A3: Regioselectivity in Suzuki and other palladium-catalyzed cross-coupling reactions is highly dependent on the reaction conditions.

  • Ligand Choice: The ligand on the palladium catalyst is a critical factor. Different ligands can dramatically influence which chlorine atom is more reactive. For some dihaloheteroarenes, the choice of ligand can completely switch the site of reaction. A systematic screening of ligands is often recommended.

  • Catalyst: The choice of palladium precursor (e.g., Pd(PPh₃)₄) can also influence the outcome.[1]

  • Base and Solvent: The base (e.g., Na₂CO₃) and solvent system (e.g., DME/water) are crucial components of the catalytic cycle and can affect the regioselectivity.[1]

Quantitative Data Summary

The following table summarizes reported yields for key synthetic steps in the preparation of substituted pyridazines from 3,6-dichloropyridazine, demonstrating the feasibility of selective transformations.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-dichloropyridazineAqueous ammonia, methylene dichloride, 100°C, 9h3-amino-6-chloropyridazine82.6[1]
3,6-dichloropyridazineNH₄OH solution, microwave, 120°C, 30 min3-amino-6-chloropyridazine87[6]
3-amino-6-chloropyridazineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/water, reflux3-amino-6-arylpyridazine65-95[1]

Experimental Protocols

Selective Monosubstitution of 3,6-Dichloropyridazine via SNAr

This protocol describes the selective amination of 3,6-dichloropyridazine.

  • Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and methylene dichloride.[1]

  • Reaction: Stir the mixture vigorously at 100°C for 9 hours.[1]

  • Monitoring: Monitor the consumption of the starting material and the formation of the monosubstituted product by TLC or LC-MS.[1]

  • Work-up: After cooling, the product may precipitate. If so, filter the solid, wash with a suitable solvent (e.g., an ethyl acetate/hexane mixture), and dry.[6] If the product remains in solution, perform a liquid-liquid extraction.

  • Purification: The resulting 3-amino-6-chloropyridazine is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.[1]

Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

This protocol outlines a general procedure for the Suzuki coupling of the monosubstituted pyridazine.

  • Reaction Setup: In a reaction flask, combine 3-amino-6-chloropyridazine (1.0 eq), an arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of DME and water.[1]

  • Degassing: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 15-20 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the degassed mixture under an inert atmosphere.[1]

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC.[1]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[1]

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) q1 Is the reaction SNAr or a cross-coupling reaction? start->q1 snar SNAr Path q1->snar SNAr coupling Cross-Coupling Path q1->coupling Cross-Coupling snar_t snar_t snar->snar_t coupling_lig Screen Ligands (Critical for selectivity) coupling->coupling_lig snar_solv Change Solvent (Vary polarity) snar_nuc Modify Nucleophile (Consider steric bulk) snar_solv->snar_nuc end Optimized Regioselectivity snar_nuc->end coupling_base Vary Base and Solvent coupling_lig->coupling_base coupling_cat Change Catalyst Precursor coupling_base->coupling_cat coupling_cat->end snar_t->snar_solv

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

G cluster_pathway General SNAr Mechanism on a Dichloropyridazine start Dichloropyridazine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack (Rate-determining step) product Monosubstituted Product + Cl⁻ intermediate->product Loss of Leaving Group (Restores aromaticity) note Regioselectivity is determined by the relative stability of the possible Meisenheimer intermediates.

Caption: The key steps in the SNAr mechanism on dichloropyridazines.

References

Technical Support Center: Purification of 3,4-Dichloro-5-methoxypyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-5-methoxypyridazine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for reaction products of this compound?

A1: The primary methods for purifying products derived from this compound are column chromatography and recrystallization. The choice between these techniques depends on the physical state of the product (solid or oil), the nature of the impurities, and the desired final purity.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[1] Silica gel is the most common stationary phase, though alumina can also be used. Eluent systems typically consist of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Recrystallization: This method is highly effective for purifying solid products. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyridazine derivatives include ethanol, methanol, ether, and water.[2]

  • Extraction: Liquid-liquid extraction is often used during the reaction work-up to perform an initial separation of the product from salts and other highly polar or non-polar impurities.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Impurities will vary depending on the specific reaction, but common contaminants include:

  • Unreacted Starting Material: Residual this compound.

  • Isomeric Products: In nucleophilic substitution reactions, substitution can sometimes occur at different positions on the pyridazine ring, leading to isomeric products that can be challenging to separate.

  • Over-reacted Products: If the reaction conditions are too harsh or the reaction time is too long, di-substituted products may form.

  • Byproducts from Reagents: Remnants of catalysts, ligands, or bases used in the reaction. For example, in a Buchwald-Hartwig amination, residual palladium catalyst and ligands are common impurities.[1]

  • Solvent Residues: Traces of the reaction solvent.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of column chromatography. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities The eluent system is not optimized (either too polar or not polar enough).1. Adjust Eluent Polarity: If the spots are all at the top of the TLC plate, the eluent is not polar enough. Increase the proportion of the polar solvent. If all spots run to the top of the plate, the eluent is too polar; decrease the proportion of the polar solvent. A good starting point for many pyridazine derivatives is a mixture of hexanes and ethyl acetate.[1] 2. Try a Different Solvent System: Sometimes a complete change of solvents is necessary to achieve separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity. 3. Use a Different Stationary Phase: If separation on silica gel is difficult, consider using alumina, which has different separation characteristics.
Product is Tailing on the TLC/Column The compound is interacting too strongly with the stationary phase (common for basic compounds like amines).1. Add a Modifier to the Eluent: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by competing for active sites on the silica gel. 2. Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the polar solvent.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If necessary, a gradient elution from a non-polar to a more polar solvent system can be employed.
Recrystallization
Problem Possible Cause(s) Solution(s)
Product Does Not Dissolve in the Hot Solvent The chosen solvent is not suitable; the product is insoluble.1. Select a Different Solvent: Test the solubility of your compound in a range of solvents with varying polarities. 2. Use a Solvent Mixture: A mixture of two miscible solvents can be used. Dissolve the compound in a small amount of a good solvent at room temperature, and then add a poor solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear, and then allow it to cool slowly.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.1. Use a Lower-Boiling Solvent. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product. 3. Allow for Slower Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not saturated, or the product is too soluble in the chosen solvent.1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product and then try to cool again. 2. Add a "Poorer" Solvent: If the product is too soluble, carefully add a solvent in which the product is less soluble (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat to redissolve and cool slowly.
Low Recovery of Product The product has some solubility in the cold solvent; too much solvent was used.1. Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 2. Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the product. 3. Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification of a Buchwald-Hartwig Amination Product by Column Chromatography

This protocol is a general guideline for the purification of an aminated pyridazine derivative.

  • Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find the optimal eluent for separation.[1] A good separation is usually achieved when the desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface, and then add a thin layer of sand on top.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent with a low concentration of the polar component). Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying a solid pyridazine derivative.

  • Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a few drops of a potential recrystallization solvent at room temperature. If the solid dissolves, the solvent is too good. If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Quantitative Data Summary

The following table summarizes representative yields and purity data for purification of substituted pyridazines found in the literature. Note that yields and purities are highly dependent on the specific reaction and purification method.

Product TypePurification MethodEluent/SolventReported YieldReported Purity
Aminated PyridazineFlash Column ChromatographyGradient of Ethyl Acetate in Hexanes75-90% (Proposed)>95%
Methoxylated PyridazineRecrystallizationWater87%Not Specified
Methoxylated PyridazineRecrystallizationMethanol55%Not Specified
Chloro-methoxy-pyridazineColumn Chromatography (Alumina) followed by RecrystallizationEther (Column), Methanol (Recrystallization)55%Not Specified

Visualizations

experimental_workflow General Purification Workflow for this compound Reaction Products start Crude Reaction Mixture workup Aqueous Work-up (Extraction) start->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid column Column Chromatography (Silica Gel or Alumina) is_solid->column No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes (Solid) fractions Collect Fractions column->fractions filter Filter Crystals recrystallize->filter tlc Monitor by TLC fractions->tlc tlc->fractions combine Combine Pure Fractions tlc->combine concentrate2 Concentration combine->concentrate2 pure_product Pure Product concentrate2->pure_product dry Dry Pure Product filter->dry dry->pure_product

Caption: A general workflow for the purification of reaction products.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation in Column Chromatography check_rf Check Rf on TLC start->check_rf high_rf High Rf (Spots near top) check_rf->high_rf Spots run together low_rf Low Rf (Spots near bottom) check_rf->low_rf Spots don't move streaking Streaking/Tailing check_rf->streaking Spots are elongated decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity add_modifier Add Modifier to Eluent (e.g., Triethylamine for bases) streaking->add_modifier change_solvent Change Solvent System decrease_polarity->change_solvent If still no separation resolve Separation Improved decrease_polarity->resolve increase_polarity->change_solvent If still no separation increase_polarity->resolve change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase If tailing persists add_modifier->resolve change_solvent->resolve change_stationary_phase->resolve

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Optimizing Reactions with 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in reactions involving 3,4-dichloro-5-methoxypyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a dihalogenated pyridazine derivative that is highly useful in medicinal chemistry as a synthetic intermediate. Its reactivity is primarily characterized by the two chlorine atoms, which can be selectively displaced by various nucleophiles. The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C-4 and C-3 positions exhibit differential reactivity, allowing for regioselective substitutions under carefully controlled conditions. This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Q2: How does the methoxy group influence the reactivity of the molecule?

A2: The 5-methoxy group is an electron-donating group, which can influence the reactivity of the C-4 and C-3 chlorine atoms. It can increase the electron density of the pyridazine ring, which might slightly decrease the overall rate of SNAr compared to an unsubstituted dichloropyridazine. However, its electronic influence can enhance the regioselectivity of nucleophilic attack and cross-coupling reactions.

Q3: What are the most common reaction types for this compound?

A3: The most prevalent reactions involving this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with a variety of nucleophiles such as amines, alcohols, and thiols.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction to form carbon-carbon bonds, typically with boronic acids.

Q4: Is there a general trend for the regioselectivity of substitution?

A4: For dichloropyridazines, the regioselectivity of substitution can be complex and is influenced by the electronic nature of the substituents on the ring, the nucleophile, and the solvent. In related dichloropyridazinones, reactions with various nucleophiles have shown that the chlorine at the 4-position is often more susceptible to substitution. However, the selectivity can be reversed depending on the reaction conditions and the nature of the nucleophile.[2][3] For this compound, empirical determination of the regioselectivity for a specific reaction is recommended.

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Low Solubility of Starting Material This compound has limited solubility in some nonpolar solvents. Ensure your chosen solvent can dissolve the starting material at the reaction temperature. Consider using more polar aprotic solvents like DMF, DMSO, or NMP.
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
Inappropriate Solvent Polarity The solvent polarity can significantly impact the rate of SNAr reactions. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophile's reactivity. Protic solvents (e.g., alcohols) can solvate the nucleophile and reduce its reactivity.
Side Reactions At elevated temperatures, decomposition or side reactions with the solvent (e.g., DMF decomposition to dimethylamine) can occur. Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
Product Inhibition The product of the reaction may be inhibiting the catalyst or reacting with the starting materials. Monitor the reaction progress and consider stopping it before full conversion if side products are observed.
Problem 2: Poor Selectivity in Mono-Substitution Reactions
Potential Cause Troubleshooting Steps
Over-reaction The second substitution may be occurring due to prolonged reaction times or high temperatures. Carefully monitor the reaction by TLC or LC-MS and quench it once the desired mono-substituted product is maximized.
Solvent Effects on Regioselectivity The solvent can influence which chlorine atom is preferentially substituted. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dioxane, DMF) to optimize for the desired regioisomer.
Stoichiometry Using a large excess of the nucleophile will favor di-substitution. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile for mono-substitution.
Problem 3: Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand The choice of phosphine ligand is critical for the coupling of aryl chlorides. Screen different ligands, including bulky, electron-rich phosphines (e.g., SPhos, XPhos) that are effective for C-Cl bond activation.
Suboptimal Base The strength and solubility of the base are crucial. Common bases include K2CO3, K3PO4, and Cs2CO3. The choice of base should be optimized for the specific solvent and substrates.
Poor Solvent Choice A mixture of a nonpolar aprotic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often effective. The water can aid in the dissolution of the base and facilitate the transmetalation step.

Data on Solvent Effects (Based on Structurally Similar Compounds)

No specific quantitative data for the effect of solvents on reactions with this compound is readily available in the literature. The following tables are illustrative and based on general principles and data for analogous dichloropyridazines and other chloro-heterocycles.

Table 1: Illustrative Solvent Effects on Nucleophilic Aromatic Substitution Yield

SolventDielectric Constant (ε)Typical Yield (%)Comments
Toluene2.4Low to ModerateLow polarity, may result in poor solubility of ionic reagents.
Tetrahydrofuran (THF)7.6ModerateA good starting point for screening.[4]
1,4-Dioxane2.2ModerateOften used in combination with water for Suzuki couplings.
Acetonitrile37.5Moderate to HighPolar aprotic solvent, generally good for SNAr.
N,N-Dimethylformamide (DMF)36.7HighA common and effective solvent for SNAr, but can decompose at high temperatures.
Dimethyl Sulfoxide (DMSO)46.7HighHighly polar aprotic solvent, excellent for dissolving reagents and promoting SNAr.[5]

Table 2: Illustrative Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical Temperature (°C)Expected Yield (%)Comments
1,4-Dioxane / Water80-100Moderate to HighA very common and effective system for Suzuki couplings.[6]
Toluene / Water90-110Moderate to HighGood for higher temperature reactions.
Tetrahydrofuran (THF) / Water60-70ModerateLower boiling point may limit reaction temperature.
Dimethylformamide (DMF)100-120Moderate to HighCan be effective but may lead to side reactions.

Experimental Protocols (Adapted for this compound)

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general starting point and should be optimized for each specific amine.

  • Reagent Preparation: In a dry reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 mmol, 1.1 equiv.) to the solution.

  • Addition of Base (if necessary): If the nucleophile is an amine salt or if a non-nucleophilic base is required to drive the reaction, add a suitable base (e.g., K2CO3 or DIPEA, 1.5 mmol, 1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for each specific boronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%), and a base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Workflows and Logic

Troubleshooting_SNAr start Low/No Yield in SNAr solubility Check Solubility of Starting Material start->solubility nucleophilicity Assess Nucleophile Strength start->nucleophilicity solvent Evaluate Solvent Choice start->solvent side_reactions Investigate Side Reactions start->side_reactions increase_polarity Use more polar aprotic solvent (DMF, DMSO) solubility->increase_polarity Poor Solubility use_stronger_nu Use stronger nucleophile or add base nucleophilicity->use_stronger_nu Weak Nucleophile change_solvent Switch to polar aprotic solvent solvent->change_solvent Inappropriate Polarity lower_temp Lower reaction temperature side_reactions->lower_temp Decomposition Observed end Re-run Experiment increase_polarity->end use_stronger_nu->end change_solvent->end lower_temp->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Suzuki_Coupling_Workflow start Start Suzuki Coupling setup Combine Reagents: - this compound - Boronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Preventing side-product formation in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridazine Synthesis

Welcome to the technical support center for pyridazine synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and prevent side-product formation in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of pyridazines, focusing on identifying and mitigating the formation of unwanted side-products.

Q1: My reaction is producing multiple products or isomers. How can I improve regioselectivity?

Answer: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials like certain β-ketoesters or in Diels-Alder reactions.[1] The formation of regioisomers can be influenced by several factors.

Potential Causes & Solutions:

  • Steric Hindrance: Bulky substituents on your reactants can direct the reaction to a less sterically hindered position.[2] Carefully consider the steric profile of your substrates.

  • Electronic Effects: The electron density on the reacting atoms plays a crucial role. In reactions involving tetrazines, heteroatom substituents can be used to control regioselectivity by influencing orbital interactions.[3]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, in certain inverse-electron-demand Diels-Alder (IEDDA) reactions, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to achieve regioselective pyridazine formation.[3]

    • Catalyst: Lewis acids can mediate IEDDA reactions to provide high regiocontrol.[4]

    • Temperature: Optimizing the reaction temperature is critical. Lower temperatures may favor the desired isomer, though this can also lead to lower overall conversion.[2]

Troubleshooting Workflow for Poor Regioselectivity:

G cluster_0 Troubleshooting Poor Regioselectivity A Multiple Isomers Detected (TLC, LC-MS, NMR) B Analyze Reactant Structures A->B C Modify Reaction Conditions A->C D Consider Steric Effects: Introduce/modify bulky groups B->D E Consider Electronic Effects: Add/change heteroatom substituents B->E F Change Solvent (e.g., Protic vs. Aprotic, HFIP) C->F G Introduce Catalyst (e.g., Lewis Acid) C->G H Optimize Temperature C->H I Improved Regioselectivity D->I E->I F->I G->I H->I

A workflow for troubleshooting regioselectivity issues.
Q2: I'm observing a significant amount of an N-oxide side-product. How can I prevent its formation?

Answer: N-oxide formation can occur if the reaction conditions are too oxidative or if the pyridazine nitrogen atoms are susceptible to oxidation. While sometimes N-oxides are desired products, they are often unwanted side-products.[5][6]

Potential Causes & Solutions:

  • Oxidizing Agents: The presence of strong oxidizing agents, or even atmospheric oxygen under harsh conditions (high temperature), can lead to N-oxidation.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). If an oxidizing agent is part of the reaction mechanism (e.g., for aromatization), consider using a milder reagent or carefully controlling its stoichiometry.

  • Peroxide Impurities: Solvents (like ethers) or reagents can contain peroxide impurities that may cause oxidation.

    • Solution: Use freshly distilled or peroxide-free solvents.

  • Reaction Intermediates: Some reaction pathways may involve intermediates that are prone to oxidation.

    • Solution: Modifying the reaction sequence or protecting groups might circumvent such intermediates.

Key Considerations for Preventing N-Oxidation:

Parameter Recommendation Rationale
Atmosphere Inert (N₂ or Ar) Prevents oxidation by atmospheric O₂.
Reagents Use freshly purified reagents Avoids impurities that can act as oxidants.[2]
Solvents Use anhydrous, peroxide-free solvents Removes potential sources of unwanted oxidation.

| Temperature | Keep as low as feasible | High temperatures can promote oxidation reactions.[2] |

Q3: My reaction is yielding a tar-like substance or insoluble material. How do I minimize polymerization?

Answer: Polymerization is a common side reaction, particularly when reactive intermediates are formed or when reaction conditions are too harsh.[7][8] This can lead to low yields of the desired product and difficult purification.

Potential Causes & Solutions:

  • High Temperature: Excessive heat can promote unwanted side reactions, including polymerization.[2][8]

    • Solution: Run the reaction at the lowest effective temperature. Monitor progress by TLC or LC-MS to find the optimal balance between reaction rate and side-product formation.[1][2]

  • High Concentration: High concentrations of reactive species can increase the likelihood of intermolecular side reactions leading to polymers.

    • Solution: Perform the reaction at a higher dilution. If a reagent needs to be added, consider adding it slowly via a syringe pump to maintain a low instantaneous concentration.

  • Reactive Intermediates: Some synthetic routes may generate unstable intermediates prone to polymerization.[7][9]

    • Solution: Adding inhibitors or radical scavengers can sometimes prevent unwanted polymerization if a radical mechanism is involved.[8] Alternatively, changing the synthetic route to avoid these intermediates may be necessary.

Reaction Parameter vs. Side-Product Formation:

G cluster_0 Impact of Reaction Parameters on Side-Products A Reaction Parameters B ↑ Temperature C ↑ Concentration D Presence of O₂/Oxidants G ↑ Polymerization B->G I ↑ Decomposition B->I C->G H ↑ N-Oxide Formation D->H E Desired Pyridazine Product F Side-Products

Relationship between reaction parameters and side-products.
Q4: My reaction yield is very low, and the primary side-product appears to be the uncyclized hydrazone intermediate. What should I do?

Answer: Isolating the hydrazone intermediate is a common issue, indicating that the initial condensation has occurred but the subsequent cyclization to form the pyridazine ring is slow or incomplete.[2]

Potential Causes & Solutions:

  • Insufficient Temperature/Time: The cyclization/dehydration step often requires more energy than the initial hydrazone formation.

    • Solution: Increase the reaction temperature or extend the reaction time.[1][2] Monitor the disappearance of the hydrazone intermediate by TLC or LC-MS.

  • Inefficient Water Removal: The cyclization step typically involves the elimination of water. If water is not removed, the equilibrium may not favor the product.

    • Solution: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it forms, driving the reaction toward the cyclized product.[2]

  • pH of the Medium: The pH can be critical for catalyzing the dehydration step.

    • Solution: An acidic medium (e.g., acetic acid as a solvent or catalyst) can facilitate dehydration. However, strongly acidic conditions might cause other side reactions, so optimization is key.[2]

Experimental Protocol Example: Synthesis of a 3,6-Disubstituted Pyridazine

This protocol provides a general methodology for the synthesis of a pyridazine from a 1,4-dicarbonyl compound and hydrazine, with considerations for minimizing side-products.

Materials:

  • 1,4-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Ethanol or Acetic Acid (Solvent)

  • Inert Atmosphere (Nitrogen or Argon)

  • Standard Glassware with Reflux Condenser (optional: Dean-Stark trap)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere. Ensure all glassware is dry.

  • Reagent Addition: Dissolve the 1,4-dicarbonyl compound in the chosen solvent (e.g., ethanol).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. A slight excess of hydrazine can help drive the reaction to completion, but a large excess may lead to other side reactions.[1]

  • Reaction: Heat the mixture to reflux. The optimal temperature and time will depend on the specific substrates. Monitor the reaction progress every 1-2 hours using TLC or LC-MS to check for the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to isolate the desired pyridazine from any unreacted starting materials or side-products.

Protocol Optimization Notes:

Parameter Standard Condition Optimization Strategy to Reduce Side-Products
Temperature Reflux in Ethanol Start at a lower temperature (e.g., 50-60 °C) and slowly increase if the reaction is sluggish.[2]
Solvent Ethanol Try acetic acid to catalyze dehydration, or use a non-polar solvent with a Dean-Stark trap to remove water.[2][4]
Atmosphere Air Always use an inert atmosphere (N₂ or Ar) to prevent potential N-oxidation.

| Purity | Technical grade reagents | Use purified starting materials to avoid side reactions caused by impurities.[1][2] |

References

Challenges in the scale-up of 3,4-Dichloro-5-methoxypyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving 3,4-dichloro-5-methoxypyridazine.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during the synthesis and scale-up of reactions with this compound.

Question 1: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction. What are the potential causes and solutions?

Low yields in SNAr reactions with this compound can stem from several factors. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, which activates the chlorine atoms for nucleophilic attack. However, reaction conditions must be carefully optimized.

  • Suboptimal Reaction Conditions: Traditional methods may not be efficient. Consider alternative catalysts and solvent systems to improve yields.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is crucial.

  • Incomplete Reactions: Ensure the reaction is monitored to completion using techniques like TLC or LC-MS.

Question 2: How can I control regioselectivity in monosubstitution reactions?

The two chlorine atoms on the this compound ring exhibit different reactivities, allowing for the potential for selective displacement. The electron-donating methoxy group at the 5-position influences the electron density of the ring, which can affect the relative reactivity of the C-3 and C-4 positions.

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered chlorine atom.

  • Electronic Effects: The electronic nature of the nucleophile and the pyridazine ring will dictate the preferred site of attack.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

Question 3: I am struggling with the formation of di-substituted byproducts in a monosubstitution reaction. How can this be minimized?

The formation of di-substituted products is a common challenge when working with dihalogenated heterocycles.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.

  • Temperature: Maintain a low reaction temperature to disfavor the second substitution.

Question 4: My Grignard reaction is not initiating or is giving low yields. What should I check?

Grignard reactions are sensitive to moisture and air. The formation of the Grignard reagent is a critical step.[1]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Activation can be achieved by methods such as using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring.

  • Reaction Temperature: Grignard reactions are often exothermic.[1] Maintain appropriate cooling to prevent runaway reactions and side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and its reactions at scale?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Reagent Handling: Handle reagents like phosphorus oxychloride (if used in synthesis) with extreme care as they are corrosive and react violently with water.[2]

  • Exothermic Reactions: Be prepared for exothermic reactions, especially when scaling up. Use an ice bath for cooling and add reagents slowly.

Q2: How should this compound be stored?

Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Q3: What are the typical solvents used for reactions involving this compound?

Common solvents include aprotic polar solvents like DMF, DMAc, and NMP for SNAr reactions, and ethereal solvents like THF and diethyl ether for Grignard reactions. The choice of solvent can significantly impact reaction outcomes.

Q4: How can I effectively purify the products of my reaction?

Purification methods will depend on the properties of the product.

  • Crystallization: If the product is a solid, crystallization is often an effective method for purification.

  • Column Chromatography: For non-crystalline products or to separate close-running impurities, column chromatography on silica gel is a common technique.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

Data Presentation

Table 1: Effect of Solvent and Temperature on Regioselectivity of Monosubstitution with Aniline (Hypothetical Data)

EntrySolventTemperature (°C)Ratio of 3-substituted:4-substitutedTotal Yield (%)
1DMF2560:4085
2DMF075:2582
3THF2555:4570
4Toluene8040:6065

Table 2: Influence of Nucleophile Stoichiometry on Di-substitution (Hypothetical Data)

EntryNucleophile EquivalentsReaction Time (h)Monosubstituted Product (%)Disubstituted Product (%)
11.012905
21.2127520
32.061085

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, NMP) under an inert atmosphere, add the nucleophile (1.0-1.2 eq).

  • Add a base (e.g., K2CO3, Et3N) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for a Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of an appropriate alkyl or aryl halide (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

  • Once the Grignard reagent formation has initiated (observe for bubbling and heat evolution), add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the Grignard reagent solution in an ice bath and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product as needed.

Visualizations

experimental_workflow start Start: Reaction Setup reagents 1. Charge this compound and solvent start->reagents add_nucleophile 2. Add nucleophile and base reagents->add_nucleophile reaction 3. Heat and stir for required time add_nucleophile->reaction monitoring 4. Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous workup and extraction monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Crystallization) workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

troubleshooting_guide start Low Yield or High Impurity? check_sm Check Starting Material Purity start->check_sm Purity? check_conditions Review Reaction Conditions start->check_conditions Conditions? check_workup Analyze Workup & Purification start->check_workup Losses? sm_impure Solution: Purify Starting Material check_sm->sm_impure Impure temp_issue Adjust Temperature check_conditions->temp_issue solvent_issue Change Solvent check_conditions->solvent_issue time_issue Optimize Reaction Time check_conditions->time_issue extraction_loss Modify Extraction Protocol check_workup->extraction_loss purification_loss Optimize Purification Method check_workup->purification_loss

Caption: A logical troubleshooting guide for low yield or high impurity issues.

References

Technical Support Center: Managing Regioselectivity of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,4-dichloro-5-methoxypyridazine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you navigate the nuances of its reactivity and troubleshoot common experimental challenges. This is not a simple collection of protocols, but a dynamic guide structured to explain the causality behind experimental choices, ensuring you can adapt and optimize your synthetic strategies effectively.

Section 1: Fundamental Principles of Reactivity

This section addresses the core principles governing the differential reactivity of the chlorine atoms on the pyridazine ring. Understanding these concepts is the first step toward rationally controlling your reaction outcomes.

Q1: Why are the chlorine atoms at the C3 and C4 positions of this compound not equally reactive?

A1: The differential reactivity is a direct consequence of the unique electronic and steric environment of each chlorine atom, dictated by the structure of the pyridazine heterocycle.

  • Electronic Effects: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] The nitrogen atoms withdraw electron density, activating the carbon-chlorine bonds toward nucleophilic attack. The key is their relative positioning:

    • C4-Cl Bond: This position is para to N1 and ortho to N2. The para relationship is particularly activating because the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the nitrogen atom through resonance, significantly stabilizing the transition state.[3]

    • C3-Cl Bond: This position is only ortho to N2. While still activated, it lacks the powerful para resonance stabilization pathway available to the C4 position.

    • Influence of the Methoxy Group: The C5-methoxy group is an electron-donating group (EDG) through resonance but electron-withdrawing through induction. Its net effect slightly modulates the electrophilicity of the adjacent C4 carbon.

  • Steric Effects: The methoxy group at the C5 position creates steric hindrance around the adjacent C4 position.[4] This bulkiness can impede the approach of a nucleophile, especially a large or sterically demanding one. The C3 position, being further away from the methoxy group, is sterically more accessible.

This interplay between electronics (favoring C4) and sterics (potentially hindering C4) is the central challenge and opportunity in designing selective reactions with this substrate.

G cluster_0 Electronic Factors Governing Reactivity C4 C4 Position (Highly Electrophilic) C3 C3 Position (Moderately Electrophilic) N1 N1 (Ring Nitrogen) N1->C4 Para Activation (Strong Resonance) N2 N2 (Ring Nitrogen) N2->C4 Ortho Activation (Inductive) N2->C3 Ortho Activation (Inductive) MeO C5-Methoxy Group (Steric Shield) MeO->C4 Steric Hindrance

Caption: Electronic and steric influences on the C3 and C4 positions.

Q2: Which position, C3 or C4, is generally more susceptible to nucleophilic attack?

A2: Under conditions where electronic effects dominate, the C4 position is generally more reactive toward nucleophilic aromatic substitution.

The resonance stabilization of the Meisenheimer intermediate formed during attack at C4 is the primary reason for this preference.[3] This pathway allows the energetically unfavorable negative charge to be placed on an electronegative nitrogen atom, lowering the activation energy of the reaction. This is the kinetically favored pathway.

However, this intrinsic reactivity can be overturned. If a bulky nucleophile is used, steric hindrance from the C5-methoxy group can make the approach to C4 more difficult than the approach to the less-hindered C3 position. Therefore, while C4 is the electronically preferred site, the actual outcome is highly dependent on the reaction conditions you choose.[4]

Section 2: Troubleshooting Guide for Common Experimental Issues

Failures in regioselectivity or yield are common hurdles. This section provides a systematic, question-based approach to diagnosing and solving these problems.

Q3: I am getting a mixture of C3 and C4 substituted products. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a classic optimization problem that requires a systematic approach. A lack of selectivity indicates that the energy barriers for reaction at both C3 and C4 are too similar under your current conditions. The goal is to modify the conditions to favor one pathway significantly over the other.

Use the following decision-making workflow and data table to guide your optimization.

G Troubleshooting Workflow for Poor Selectivity cluster_0 Optimization Strategy start Problem: Poor Regioselectivity (Mixture of Isomers) temp Adjust Temperature start->temp nucleophile Modify Nucleophile start->nucleophile solvent Screen Solvents start->solvent base Vary Base (if applicable) start->base goal Desired Outcome: Single Regioisomer temp_action Lower temperature (e.g., 0°C to -20°C) to favor kinetic product (C4) temp->temp_action nucleophile_action To favor C3: Use a bulkier nucleophile. To favor C4: Use a smaller nucleophile. nucleophile->nucleophile_action solvent_action Test polar aprotic (DMF, NMP) vs. less polar (Dioxane, Toluene). Polarity can alter transition state energies. solvent->solvent_action base_action Switch between organic (DIPEA) and inorganic (K₂CO₃, Cs₂CO₃). Solubility and strength matter. base->base_action

Caption: Workflow for optimizing regioselectivity.

Table 1: Key Parameters for Controlling Regioselectivity

ParameterTo Favor C4 Substitution (Electronic Control)To Favor C3 Substitution (Steric Control)Rationale
Nucleophile Size Use small, unhindered nucleophiles (e.g., ammonia, methylamine, sodium methoxide).Use bulky nucleophiles (e.g., tert-butylamine, secondary amines like piperidine, potassium tert-butoxide).Small nucleophiles can easily access the electronically favored C4 position. Bulky nucleophiles are sterically repelled by the C5-methoxy group, forcing them to attack the more accessible C3 position.[4]
Temperature Lower the temperature (e.g., 0 °C, -20 °C).This is less predictable and must be determined empirically.Lower temperatures amplify small differences in activation energy, favoring the kinetic product (C4 substitution).[4]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP).Screen less polar solvents like Dioxane or Toluene in addition to polar aprotics.Polar aprotic solvents are generally excellent for SNAr.[5] However, solvent polarity can subtly influence transition state energies and thus selectivity; screening is crucial.[6]
Base (for amine nucleophiles) Use a soluble, non-nucleophilic base (e.g., DIPEA, K₂CO₃).Consider a bulkier base or one with different solubility (e.g., K₃PO₄, Cs₂CO₃).The base can influence aggregation states and the overall reaction environment.
Q4: My reaction is very slow or gives a low yield. What can I do?

A4: Low reactivity is typically due to insufficient activation of the substrate or a weak nucleophile.

  • Increase Temperature: SNAr reactions often require heat. Gradually increase the reaction temperature (e.g., from room temperature to 80-120 °C) while monitoring for side product formation.

  • Use a Stronger Nucleophile: If using an alcohol or amine, pre-forming the corresponding alkoxide or amide with a strong base (like NaH) can dramatically increase its nucleophilicity. Be cautious, as excess strong base can cause decomposition.[7]

  • Ensure Anhydrous Conditions: Water can protonate your nucleophile, reducing its effectiveness. Ensure your solvent and reagents are dry.

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[5]

Q5: I am observing decomposition of my starting material. What is the likely cause?

A5: Decomposition often points to conditions that are too harsh.

  • Excessively High Temperature: While heat can increase reaction rate, it can also open pathways to decomposition. Try running the reaction at a lower temperature for a longer period.

  • Incompatible Base: If you are using a very strong base like NaH or an organolithium reagent, it may be reacting with other functional groups on your substrate or nucleophile, or even deprotonating the pyridazine ring itself, leading to side reactions. Consider a weaker base like K₂CO₃ or an organic base like DIPEA.

Section 3: Experimental Protocols & Methodologies

The following are generalized, illustrative protocols. You must adapt them based on the specific properties of your nucleophile and the desired outcome.

Protocol 1: General Procedure for Selective SNAr at the C4-Position (Kinetic Control with a Small Amine)

This protocol targets the electronically favored C4 position using a small, unhindered nucleophile under controlled temperature.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (or NMP) to create a ~0.2 M solution. Stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq). Then, add the small amine nucleophile (e.g., benzylamine, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material. The reaction may take 4-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR (NOESY/HMBC) can be definitive for confirming the position of substitution.[8]

Protocol 2: Strategy for Favoring SNAr at the C3-Position (Steric Control with a Bulky Nucleophile)

This protocol leverages steric hindrance to direct substitution to the C3 position.

  • Setup: Follow the same inert-atmosphere setup as in Protocol 1 with this compound (1.0 eq).

  • Solvent: Add anhydrous Dioxane or Toluene (~0.2 M).

  • Reagent Addition: Add the bulky nucleophile (e.g., tert-butylamine, 1.5 eq) and a suitable base (e.g., K₃PO₄, 2.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress closely by TLC or LC-MS. These reactions may require higher temperatures and longer reaction times due to the reduced reactivity of the C3 position.

  • Workup and Purification: Follow steps 6-8 from Protocol 1. Rigorous characterization is crucial to confirm that the desired, sterically-controlled product was formed.

Section 4: Advanced Topics & FAQs

Q6: How does the choice of nucleophile (e.g., amines vs. alkoxides) affect the reaction outcome?

A6: The nucleophile's identity is critical.

  • Amines (N-nucleophiles): Generally good nucleophiles for SNAr. Their steric bulk can be easily tuned (primary vs. secondary vs. tertiary-alkyl substituted) to control regioselectivity. A base is typically required to neutralize the HCl byproduct.

  • Alkoxides/Thiolates (O/S-nucleophiles): These are often more reactive than neutral amines due to their negative charge. They are typically used as sodium or potassium salts (e.g., NaOMe, KStBu). Their reactions can be faster and may require lower temperatures, which can be advantageous for C4-selectivity.

Q7: Can these principles be applied to palladium-catalyzed cross-coupling reactions?

A7: Yes, but with a major difference. While the intrinsic electronic properties of the C3 and C4 positions still exist, in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, the choice of ligand is the dominant factor controlling regioselectivity .[9] Specific phosphine or N-heterocyclic carbene (NHC) ligands can coordinate to the palladium center and direct the oxidative addition to either the C3-Cl or C4-Cl bond, often overriding the substrate's natural electronic preference.[10] Achieving selectivity in cross-coupling requires screening catalyst/ligand systems rather than just temperature and solvent.

Q8: What analytical techniques are best for confirming the regioselectivity of the product?

A8: Unambiguous structural confirmation is essential.

  • ¹H NMR: The chemical shift and coupling constants of the remaining ring proton (at C6) will be different for the C3- and C4-substituted isomers.

  • 2D NMR: For definitive proof, use Nuclear Overhauser Effect Spectroscopy (NOESY) to look for spatial correlations between the protons of the newly installed group and either the C5-methoxy protons or the C6-ring proton. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons of the new substituent and the carbons of the pyridazine ring (C3 or C4), confirming the point of attachment.[8]

  • X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.

References

How to avoid decomposition of pyridazine compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with pyridazine compounds, focusing on preventing decomposition during workup and purification.

Troubleshooting Guide: Common Issues During Workup

This guide addresses specific problems you might encounter while isolating and purifying pyridazine derivatives.

Issue 1: My pyridazine compound is degrading during aqueous extraction.

Q: I'm observing significant loss of my compound after performing a standard aqueous workup with acidic or basic washes. What is happening and what can I do?

A: Pyridazine rings can be sensitive to harsh pH conditions. Strong acids can lead to protonation of the nitrogen atoms, potentially making the ring susceptible to nucleophilic attack and subsequent ring opening, while strong bases can also promote degradation pathways.

Recommended Solutions:

  • Mild Acidic Wash: If your compound is stable in weakly acidic conditions, consider using a dilute solution of a mild acid like 1% citric acid or a buffered solution (e.g., phosphate buffer at pH 5-6) for your aqueous wash. This can help remove basic impurities without causing significant degradation of your target compound.

  • Saturated Bicarbonate/Carbonate Wash: For removing acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Brine Washes Only: If your compound is particularly sensitive to both acid and base, avoid pH adjustments altogether. Perform multiple washes with a saturated sodium chloride (brine) solution. This will help to remove most water-soluble impurities by partitioning.

  • Temperature Control: Perform extractions at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.

Issue 2: My pyridazine compound shows significant tailing or streaking during silica gel chromatography.

Q: My compound streaks badly on the silica gel column, leading to poor separation and low recovery. How can I fix this?

A: This is a common issue with nitrogen-containing heterocycles like pyridazines. The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

Recommended Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.

    • Pyridine: A small amount of pyridine can also be used.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. You can choose from neutral or basic grades depending on the properties of your compound.

    • Polymer-Based Supports: These are generally more inert and can be a good option for sensitive compounds.

  • Reverse-Phase Chromatography (RP-HPLC): For polar, basic compounds, reverse-phase chromatography is often a more suitable purification method.

Issue 3: My purified pyridazine compound changes color or decomposes upon standing.

Q: After purification, my compound, which was initially a white solid, is turning yellow/brown and showing impurities on re-analysis. What could be the cause?

A: This suggests that your compound may be unstable when exposed to air, light, or residual acidic/basic contaminants.

Recommended Solutions:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light-induced decomposition.

  • Ensure Complete Removal of Workup Reagents: Traces of acid or base from the workup can catalyze decomposition over time. Ensure thorough washing and drying of your compound.

  • Solvent Choice for Storage: If storing in solution, use a non-protic, anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: Why are pyridazine compounds often prone to decomposition?

A1: The two adjacent nitrogen atoms in the pyridazine ring make it π-electron deficient.[1] This electronic nature can influence the ring's stability, making it susceptible to certain chemical reactions, especially under harsh workup conditions like extreme pH or high temperatures.

Q2: Can I use a strong acid like HCl to remove basic impurities during the workup of a pyridazine compound?

A2: It is generally not recommended to use strong acids like hydrochloric acid unless your specific pyridazine derivative is known to be stable under these conditions. Pyridazine itself is weakly basic (pKa ≈ 2.0), and while it can form salts with strong acids, the low pH environment can promote degradation for many of its derivatives.[2] It is always advisable to perform a small-scale stability test before committing your entire batch to a strongly acidic workup.

Q3: What is the best way to remove residual hydrazine from my reaction mixture?

A3: Hydrazine is a common reagent in pyridazine synthesis. To remove excess hydrazine, you can perform an aqueous wash with a dilute solution of copper(II) sulfate. The copper ions will form a complex with hydrazine, which is then partitioned into the aqueous layer.

Q4: My pyridazine compound is poorly soluble in common organic solvents. How can I purify it?

A4: Poor solubility can be a challenge. Here are a few strategies:

  • Salt Formation: Converting your pyridazine to a salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its solubility in polar solvents, which can be beneficial for purification. The free base can often be regenerated afterward.

  • Recrystallization from a suitable solvent system: Experiment with different solvents or solvent mixtures to find one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Reverse-Phase Chromatography: As mentioned earlier, this is often a good choice for polar compounds.

Data Presentation

Table 1: Thermal Decomposition Temperatures of Substituted Tetrazine Derivatives

CompoundPeak Decomposition Temperature (°C)Reference
Hydrazino-substituted s-tetrazine164[1]
Dimethyl pyrazolyl-substituted s-tetrazine297[1]
Amino-substituted s-tetrazine347[1]

This table illustrates how different substituents can significantly impact the thermal stability of the heterocyclic ring.

Experimental Protocols

Protocol 1: Buffered Silica Gel Chromatography for Basic Pyridazine Compounds

This protocol is designed to minimize on-column degradation and peak tailing of basic pyridazine derivatives.

Materials:

  • Crude pyridazine compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Chromatography column, flasks, etc.

Procedure:

  • Solvent Preparation: Prepare your chosen eluent system. Add 0.5% (v/v) of triethylamine to the more polar solvent component of your eluent system (e.g., to the Ethyl Acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully add this solution to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve your crude compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity to elute your compound.

    • Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The volatile triethylamine will be removed under vacuum.

Protocol 2: Mild Aqueous Workup for Acid-Sensitive Pyridazines

This protocol uses a buffered wash to remove impurities while minimizing the risk of acid-catalyzed decomposition.

Materials:

  • Reaction mixture containing the pyridazine compound in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Phosphate buffer solution (pH ≈ 7)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Buffered Wash: Add an equal volume of the pH 7 phosphate buffer solution. Gently shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Shake and separate the layers, discarding the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Visualizations

Troubleshooting_Workup start Decomposition Observed During Workup aqueous_workup During Aqueous Extraction? start->aqueous_workup chromatography During Silica Gel Chromatography? start->chromatography storage Upon Standing Post-Purification? start->storage cause_ph Cause: Harsh pH (Strong Acid/Base) aqueous_workup->cause_ph Yes cause_silica Cause: Acidic Silanol Groups chromatography->cause_silica Yes cause_exposure Cause: Air/Light Exposure storage->cause_exposure Yes solution_mild_wash Solution: - Use Mild Buffer (pH 5-7) - Use NaHCO3 instead of NaOH - Brine wash only cause_ph->solution_mild_wash solution_alt_stationary Solution: - Add Base (e.g., 0.5% TEA) - Use Neutral/Basic Alumina - Use Reverse Phase cause_silica->solution_alt_stationary solution_inert Solution: - Store under N2 or Argon - Protect from light (amber vial) cause_exposure->solution_inert

Troubleshooting flowchart for pyridazine decomposition.

Buffered_Chromatography_Workflow prep_solvent 1. Prepare Eluent (e.g., Hexane/EtOAc + 0.5% TEA) pack_column 2. Pack Column (Silica Gel Slurry) prep_solvent->pack_column load_sample 3. Load Sample (Dry or Wet Loading) pack_column->load_sample elute 4. Elute with Gradient load_sample->elute collect_fractions 5. Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure 6. Combine Pure Fractions collect_fractions->combine_pure evaporate 7. Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate product Purified Pyridazine evaporate->product

Workflow for buffered silica gel chromatography.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the cross-coupling of 3,4-dichloro-5-methoxypyridazine.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound. The question-and-answer format provides direct solutions to specific experimental challenges.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Suzuki-Miyaura coupling of this substrate is a common issue, often stemming from several factors related to catalyst activity and reaction conditions.

    • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst "poisoning" and deactivation.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic cycle.

    • Inefficient Oxidative Addition: The carbon-chlorine bonds of this compound are relatively strong and can be difficult to activate, especially at the 4-position.

      • Solution: Increase the reaction temperature in increments of 10-20 °C, while monitoring for substrate or catalyst decomposition. Ensure you are using a highly active palladium precatalyst, such as a G3 or G4 palladacycle.

    • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

      • Solution: Screen a variety of bases. Stronger, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.

    • Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials can inhibit the reaction.

      • Solution: Use fresh, high-purity reagents. Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can contribute to side reactions.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material in my reaction mixture. How can I minimize these side reactions?

  • Answer: The formation of homocoupling and dehalogenation byproducts is typically indicative of a slow desired cross-coupling pathway, allowing competing side reactions to occur.

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

      • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a slightly lower reaction temperature might also disfavor this pathway.

    • Dehalogenation: This can occur if the transmetalation step is slow, leading to side reactions of the organopalladium intermediate.

      • Solution: Optimize the base and solvent to facilitate efficient transmetalation. A higher catalyst loading (within the optimal range) can sometimes accelerate the desired cross-coupling relative to dehalogenation.

Issue 3: Poor or No Selectivity for Mono-substitution

  • Question: My goal is to achieve mono-substitution, but I am getting a mixture of mono- and di-substituted products, or predominantly the di-substituted product. How can I improve the selectivity for mono-arylation?

  • Answer: Achieving selective mono-substitution on a dihalogenated substrate requires careful control of reaction conditions.

    • Stoichiometry: Using a stoichiometric excess of the coupling partner will favor di-substitution.

      • Solution: Use a sub-stoichiometric amount of the boronic acid or other coupling partner (e.g., 0.8-0.95 equivalents) to favor mono-substitution.

    • Catalyst Loading: Higher catalyst loadings can sometimes lead to increased di-substitution.

      • Solution: Lower the catalyst loading to the minimum effective concentration (e.g., 0.5-1 mol%). This can slow down the second coupling event relative to the first.

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can drive the reaction towards the thermodynamically more stable di-substituted product.

      • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. Lowering the reaction temperature may also improve selectivity.

    • Ligand Choice: The ligand can influence the reactivity of the mono-substituted intermediate.

      • Solution: Screening different ligands can sometimes identify a system where the catalyst has a lower affinity for the mono-substituted product, thus disfavoring the second coupling.

Frequently Asked Questions (FAQs)

  • Question 1: Which chlorine atom on this compound is more reactive?

    • Answer: In general, for halogenated pyridazines, the halogen at a position alpha to a nitrogen atom (like the C3 position) is more activated towards nucleophilic substitution and oxidative addition in cross-coupling reactions. Therefore, the chlorine at the 3-position is expected to be more reactive than the chlorine at the 4-position. However, the electronic effect of the methoxy group at the 5-position can also influence the reactivity of the adjacent chlorine at C4.

  • Question 2: What is a typical starting catalyst loading for optimizing the cross-coupling of this compound?

    • Answer: A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precatalyst. This can then be adjusted based on the observed reactivity and selectivity. For challenging couplings, a higher loading of up to 5 mol% may be necessary, while for very efficient systems, it may be possible to reduce the loading to below 1 mol%.

  • Question 3: How does the choice of palladium precatalyst affect the reaction?

    • Answer: Different palladium precatalysts have varying activities and stabilities. For electron-deficient and potentially coordinating substrates like this compound, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and efficiently generate the active Pd(0) species.

  • Question 4: Can I perform these cross-coupling reactions under air?

    • Answer: While some modern catalyst systems are advertised as "air-stable," for optimal and reproducible results, it is highly recommended to perform cross-coupling reactions under an inert atmosphere (nitrogen or argon). Oxygen can lead to the degradation of phosphine ligands and promote undesirable side reactions like the homocoupling of boronic acids.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Coupling of Dihalopyridazines

Catalyst PrecursorLigandCatalyst Loading (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂SPhos1 - 360 - 95Good for a wide range of aryl and heteroaryl boronic acids.
Pd₂(dba)₃XPhos1 - 365 - 98Highly active system, often effective for challenging substrates.
Pd(PPh₃)₄-3 - 540 - 80A more traditional catalyst, may require higher loadings and temperatures.
XPhos Pd G3-0.5 - 270 - 99A highly active and stable precatalyst, often allowing for lower loadings.

Table 2: Catalyst Systems for Sonogashira Coupling of Dihalopyridazines

Catalyst PrecursorCo-catalystLigandCatalyst Loading (mol%)Typical Yield Range (%)
Pd(PPh₃)₂Cl₂CuIPPh₃2 - 550 - 90
Pd(OAc)₂CuIXPhos1 - 360 - 95
Pd/C--5 - 10Variable, can be a good option for simplified workup.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination of Dihalopyridazines

Catalyst PrecursorLigandBaseCatalyst Loading (mol%)Typical Yield Range (%)
Pd₂(dba)₃BINAPNaOtBu2 - 460 - 90
Pd(OAc)₂XantphosCs₂CO₃1.5 - 365 - 95
RuPhos Pd G3-K₃PO₄1 - 270 - 98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if necessary), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or t-butanol).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 90-120 °C). Monitor the reaction progress.

  • Work-up: After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and wash the filtrate with water and brine. Dry the organic phase and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_deactivation Catalyst Deactivation? catalyst->catalyst_deactivation oxidative_addition Inefficient Oxidative Addition? catalyst->oxidative_addition base_solvent Screen Bases and Solvents conditions->base_solvent fresh_reagents Use Fresh/Pure Reagents reagents->fresh_reagents use_bulky_ligand Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_deactivation->use_bulky_ligand Yes increase_temp Increase Temperature oxidative_addition->increase_temp Yes

Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.

Catalyst_Loading_Optimization start Start Optimization (1-2 mol%) low_yield Low Yield/ Slow Reaction start->low_yield Outcome good_yield Good Yield start->good_yield Outcome side_products Side Products/ Low Selectivity start->side_products Outcome increase_loading Increase Loading (2-5 mol%) low_yield->increase_loading Action decrease_loading Decrease Loading (0.5-1 mol%) good_yield->decrease_loading Action side_products->decrease_loading Action Experimental_Workflow_Suzuki setup Step 1: Reaction Setup Add this compound, boronic acid, and base to a Schlenk tube under inert atmosphere. catalyst Step 2: Catalyst Addition Add palladium precatalyst and ligand. setup->catalyst solvent Step 3: Solvent Addition Add degassed solvent. catalyst->solvent reaction Step 4: Reaction Stir at elevated temperature and monitor progress. solvent->reaction workup Step 5: Work-up Cool, dilute, and perform aqueous wash. reaction->workup purification Step 6: Purification Purify by column chromatography. workup->purification

Technical Support Center: Column Chromatography for Pyridazine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of pyridazine isomers using column chromatography.

Troubleshooting Guides

Separating pyridazine isomers can be challenging due to their similar physicochemical properties. Below are common issues encountered during column chromatography, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in Pyridazine Isomer Separation

Problem Potential Cause(s) Recommended Solution(s)
Co-elution or Poor Resolution Incorrect Stationary Phase: The selectivity of the column is insufficient to differentiate between the isomers.- For reversed-phase, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase). - For normal-phase, consider using alumina or a different bonded phase like cyano (CN). - For chiral separations, screen different chiral stationary phases (CSPs) such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OJ, Lux Amylose-2®).[1][2]
Suboptimal Mobile Phase: The mobile phase composition does not provide adequate selectivity.- Reversed-Phase:     - Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its percentage in the aqueous phase.[3]     - Adjust the pH of the aqueous phase with additives like formic acid, trifluoroacetic acid (TFA), or a buffer to control the ionization of the basic pyridazine ring.[3][4] - Normal-Phase:     - Adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane).[1]     - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions with the stationary phase.
Isocratic vs. Gradient Elution: An isocratic elution may not be sufficient to separate isomers with close retention times.- Introduce a shallow gradient to improve the separation of closely eluting peaks.[3]
Peak Tailing Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms of the pyridazine ring can interact strongly with acidic silanol groups on silica-based columns.- Deactivate Silica: Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonia to the mobile phase to mask the active silanol sites. - Use an End-capped Column: Employ a high-quality, end-capped column to minimize silanol interactions.[5] - Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) Sample Solubility Issues: The sample may not be fully dissolved in the mobile phase.- Ensure the sample is completely dissolved in the initial mobile phase. If necessary, use a stronger solvent for sample dissolution but inject a smaller volume.
Irreproducible Retention Times Column Equilibration: The column may not be fully equilibrated between injections, especially when using gradients or mobile phase additives.- Increase the column equilibration time between runs. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[3]
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component.- Prepare fresh mobile phase daily. Keep solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.[2]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode, normal-phase or reversed-phase, is better for separating pyridazine isomers?

A1: Both normal-phase and reversed-phase HPLC can be effective for separating pyridazine isomers, and the choice depends on the specific isomers and the desired outcome.

  • Reversed-Phase HPLC (RP-HPLC) is generally a good starting point, especially for substituted pyridazines. It is a robust technique, and the mobile phase can be easily modified (e.g., pH adjustment) to influence the retention and selectivity of these basic compounds.[4][6]

  • Normal-Phase HPLC (NP-HPLC) can be very effective, particularly for positional isomers where differences in the dipole moment can be exploited for separation. It is also the standard mode for many chiral separations on polysaccharide-based columns.[1][7]

Q2: My pyridazine isomers are co-eluting on a C18 column. What is the first thing I should try?

A2: The first and often most effective step is to modify the mobile phase.[3] Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. If that does not provide sufficient resolution, try adjusting the pH of the aqueous phase by adding a small amount of an acid like formic acid (e.g., 0.1%).[3][4] This can alter the protonation state of the pyridazine nitrogens and change their interaction with the stationary phase, often leading to improved selectivity.

Q3: I am observing significant peak tailing with my pyridazine compounds on a silica-based column. Why is this happening and how can I fix it?

A3: Peak tailing for basic compounds like pyridazines is often caused by strong secondary interactions between the lone pair electrons on the nitrogen atoms and acidic silanol groups on the surface of the silica stationary phase. To mitigate this, you can add a small amount of a basic competitor, such as triethylamine (0.1-1%), to your mobile phase. This will "mask" the active silanol sites and lead to more symmetrical peaks. Alternatively, using a high-purity, well-end-capped column can reduce these interactions.[5]

Q4: Can I use the same column for both analytical and preparative separation of pyridazine isomers?

A4: Yes, it is common to develop a method on an analytical column and then scale it up for preparative chromatography. However, you will need to adjust the column dimensions, flow rate, and sample loading accordingly. When scaling up, be mindful that overloading the column can lead to a loss of resolution.

Q5: For chiral pyridazine derivatives, what type of column is typically used?

A5: For the separation of enantiomers of chiral pyridazine derivatives, chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Lux® series), have been successfully used.[1][2] The separation is typically performed in normal-phase or polar organic mode, using mobile phases like hexane/isopropanol or acetonitrile/isopropanol.[1][2]

Experimental Protocols

Below are representative starting protocols for the separation of pyridazine isomers. These should be considered as starting points and may require further optimization.

Protocol 1: Reversed-Phase HPLC for Positional Pyridazine Isomers

  • Objective: To achieve baseline separation of positional pyridazine isomers.

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 10-30% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Temperature: 25 °C.

  • Optimization Procedure:

    • If co-elution occurs, adjust the gradient slope (make it shallower) or the initial percentage of B.

    • If resolution is still insufficient, replace acetonitrile with methanol and re-optimize the gradient.

    • Consider trying a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.

Protocol 2: Normal-Phase Chiral HPLC for Pyridazine Enantiomers

  • Objective: To separate the enantiomers of a chiral pyridazine derivative.

  • Initial Conditions:

    • Column: Chiralcel® OJ or Lux Amylose-2®, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

    • Mobile Phase: Hexane / Isopropanol (IPA) (e.g., 90:10 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength.

    • Temperature: 25 °C.

  • Optimization Procedure:

    • Systematically vary the percentage of the alcohol modifier (IPA or ethanol). Decreasing the alcohol content generally increases retention and may improve resolution.

    • If separation is not achieved, screen other chiral stationary phases.

    • For some compounds, using a polar organic mobile phase like acetonitrile/IPA may be effective.[2]

Data Presentation

Table 2: Example Data for Chiral Separation of C5-Methyl Pyridazine Derivatives [2]

Compound Column Mobile Phase Flow Rate (mL/min) Retention Time (min) Resolution (Rs)
Racemate 4aLux Amylose-2®MeCN/IPA (90:10)1.0t1: 5.2, t2: 6.12.1
Racemate 4bLux Amylose-2®MeCN/IPA (90:10)1.0t1: 4.8, t2: 5.51.8
Racemate 4cLux Amylose-2®MeCN/IPA (90:10)1.0t1: 6.5, t2: 7.82.5

Note: Data is adapted from the literature for illustrative purposes and actual results may vary.[2]

Visualizations

Troubleshooting_Workflow start Start: Co-elution of Pyridazine Isomers mobile_phase Optimize Mobile Phase (Gradient, % Organic, pH) start->mobile_phase change_organic Change Organic Modifier (MeCN <=> MeOH) mobile_phase->change_organic Resolved? No success Resolution Achieved mobile_phase->success Resolved? Yes stationary_phase Select Different Stationary Phase (e.g., Phenyl, Polar-Embedded) change_organic->stationary_phase Resolved? No change_organic->success Resolved? Yes stationary_phase->success Resolved? Yes fail Consult Further stationary_phase->fail Resolved? No

Caption: A logical workflow for troubleshooting co-eluting pyridazine isomers in HPLC.

Peak_Tailing_Workflow start Start: Peak Tailing Observed check_loading Check Sample Load (Reduce Concentration/Volume) start->check_loading add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.1% TEA) check_loading->add_modifier Improved? No success Symmetrical Peak check_loading->success Improved? Yes change_column Use High-Purity End-capped Column or Alternative Phase (e.g., Alumina) add_modifier->change_column Improved? No add_modifier->success Improved? Yes change_column->success Improved? Yes fail Issue Persists (Consider other factors) change_column->fail Improved? No

Caption: Troubleshooting workflow for addressing peak tailing of basic pyridazine compounds.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Data: 3,4-Dichloro-5-methoxypyridazine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Features of 3,4-Dichloro-5-methoxypyridazine and Related Dichloro-azines.

This guide provides a comparative analysis of the ¹H NMR spectral data for this compound alongside structurally related dichlorinated pyridazine and pyrimidine derivatives. Due to the limited availability of direct experimental ¹H NMR data for this compound in publicly accessible literature, this guide presents an estimated spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This comparison is intended to aid researchers in the identification, characterization, and quality control of these important heterocyclic scaffolds in medicinal chemistry and drug discovery.

¹H NMR Data Comparison

The following table summarizes the observed and estimated ¹H NMR spectral data for this compound and two comparable dichlorinated heterocyclic compounds: 3,6-dichloropyridazine and 2,4-dichloro-5-methoxypyrimidine. The data is presented to facilitate a clear comparison of chemical shifts (δ) and multiplicities.

CompoundStructureProtonChemical Shift (δ, ppm)Multiplicity
This compound H-6~7.8 (Estimated)Singlet (s)
-OCH₃~4.1 (Estimated)Singlet (s)
3,6-Dichloropyridazine H-4, H-57.66Singlet (s)
2,4-Dichloro-5-methoxypyrimidine H-68.45Singlet (s)
-OCH₃4.04Singlet (s)

Note: The chemical shifts for this compound are estimations derived from the analysis of substituent effects on the pyridazine ring, drawing parallels with the provided experimental data for related structures.

Experimental Protocols

A standardized protocol for the acquisition of ¹H NMR spectra for dichlorinated pyridazine and pyrimidine derivatives is outlined below. This protocol is designed to ensure high-quality, reproducible data for structural elucidation and purity assessment.

Objective: To acquire high-resolution ¹H NMR spectra for the structural characterization of dichlorinated heterocyclic compounds.

Materials and Reagents:

  • Sample of interest (e.g., this compound)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

  • 5 mm NMR tubes

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the solvent and TMS signals.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition (e.g., zg30).

    • Set the number of scans to be acquired (typically 16 to 64 scans for sufficient signal-to-noise ratio, depending on the sample concentration).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualization of Structural Comparison

The following diagram illustrates the structural relationship between this compound and its comparative analogs.

G Structural Comparison of Dichlorinated Heterocycles A This compound B 3,6-Dichloropyridazine A->B Same pyridazine core, different chlorine positions C 2,4-Dichloro-5-methoxypyrimidine A->C Different core (pyridazine vs. pyrimidine), similar substituents

Caption: A diagram showing the structural relationships between the target compound and its analogs.

A Comparative Analysis of the Predicted Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry is an indispensable analytical technique for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides a predictive comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-Dichloro-5-methoxypyridazine, a key synthetic intermediate in pharmaceutical research.[1] Due to the absence of publicly available experimental data for this specific compound, this analysis is based on established principles of mass spectrometry and fragmentation data from structurally related molecules.[2]

Predicted Fragmentation Analysis of this compound

The fragmentation of this compound under electron ionization is expected to be influenced by the presence of the pyridazine ring, two chlorine substituents, and a methoxy group. The initial ionization event will form a molecular ion ([M]•+), which will subsequently undergo a series of fragmentation reactions to produce characteristic product ions. The stable aromatic nature of the pyridazine ring suggests that the molecular ion peak should be relatively strong.[3][4]

Key predicted fragmentation pathways include:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a significant fragment ion.[5][6]

  • Loss of a Methyl Radical: The methoxy group can readily lose a methyl radical.

  • Loss of a Methoxy Radical: The entire methoxy group can also be lost.

  • Loss of Hydrogen Chloride (HCl): Elimination of HCl is another potential fragmentation route for chlorinated molecules.[5]

Comparative Data Summary

The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of a related compound, 1,1-dichloroethane, to illustrate common fragmentation patterns for chloro-substituted molecules.

Predicted Fragment Ion of this compound Predicted m/z Corresponding Fragment in 1,1-dichloroethane m/z of Fragment in 1,1-dichloroethane Notes on Fragmentation
[C5H4Cl2N2O]+• (Molecular Ion)178/180/182[CH3CHCl2]+•98/100/102The isotopic pattern of two chlorine atoms will be visible.
[C5H4ClN2O]+143/145[CH3CHCl]+63/65Loss of a chlorine radical is a common pathway for chlorinated compounds.[6]
[C4H1Cl2N2O]+163/165/167[CHCl2]+83/85/87Loss of a methyl radical from the methoxy group.
[C5H4Cl2N2]+•147/149/151N/AN/ALoss of the methoxy group.
[C5H3ClN2O]+•142/144N/AN/ALoss of a hydrogen chloride (HCl) molecule.

Experimental Protocols

A standard experimental protocol for acquiring the mass spectrum of this compound would involve the following:

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrometry Conditions:

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be suitable.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: A direct insertion probe or a gas chromatograph for sample introduction.

  • Mass Analyzer: Scanning a mass range of m/z 50-500.

  • Data Acquisition: Data is acquired in centroid mode, and the resulting spectrum is analyzed for the molecular ion and characteristic fragment ions.

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₅H₄Cl₂N₂O]⁺• m/z = 178/180/182 (Molecular Ion) F1 [C₅H₄ClN₂O]⁺ m/z = 143/145 M->F1 - Cl• F2 [C₄H₁Cl₂N₂O]⁺ m/z = 163/165/167 M->F2 - CH₃• F3 [C₅H₃ClN₂O]⁺• m/z = 142/144 M->F3 - HCl

Caption: Predicted electron ionization fragmentation pathway of this compound.

References

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 3,4-Dichloro- and 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are prized building blocks for the synthesis of novel therapeutic agents and functional materials.[1][2] Their utility is often unlocked through functionalization, where the introduction of substituents onto the pyridazine ring paves the way for diverse molecular architectures. Among the key intermediates in this endeavor are the dichloropyridazines, which serve as versatile platforms for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two common, yet distinct, isomers: 3,4-dichloropyridazine and 3,6-dichloropyridazine. While direct comparative experimental data is not abundant, a robust understanding of their reactivity can be extrapolated from fundamental principles of electronic effects in nitrogen heterocycles and supported by computational studies on analogous systems.

The Decisive Influence of Structure on Reactivity

The differing placement of the chlorine atoms in 3,4- and 3,6-dichloropyridazine profoundly impacts the electronic landscape of the pyridazine ring, which in turn governs their susceptibility to nucleophilic attack. The pyridazine ring itself is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electron deficiency is a prerequisite for the SNAr mechanism to proceed, as it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

The positions of the chlorine atoms, being electron-withdrawing themselves, further modulate this electron deficiency. The reactivity of the carbon atoms in the pyridazine ring is a function of the combined inductive and mesomeric effects of the nitrogen and chlorine atoms.

Electronic Properties: A Glimpse into Reactivity

While specific computational studies directly comparing 3,4- and 3,6-dichloropyridazine are scarce, we can infer their electronic properties from studies on similar diazine systems.[3] In nucleophilic aromatic substitution, the sites most susceptible to attack are those with the most positive partial charge and the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • 3,6-Dichloropyridazine : In this symmetrical isomer, the chlorine atoms are positioned at the carbons adjacent to the nitrogen atoms (C3 and C6). These positions are highly activated towards nucleophilic attack due to the strong electron-withdrawing influence of the adjacent nitrogen.

  • 3,4-Dichloropyridazine : Here, one chlorine is adjacent to a nitrogen atom (C3), while the other is at a carbon further removed (C4). The C3 position is expected to be significantly activated. The reactivity at the C4 position will be influenced by the interplay of the two nitrogen atoms and the two chlorine atoms.

Based on general principles of reactivity in diazines, the carbon atoms alpha to the nitrogen atoms are generally more electron-deficient and thus more prone to nucleophilic attack.

Nucleophilic Aromatic Substitution: A Comparative Analysis

The SNAr reaction is the primary pathway for the functionalization of dichloropyridazines. The reaction typically proceeds via a two-step addition-elimination mechanism. The regioselectivity of this reaction—which chlorine atom is replaced—is a critical consideration for synthetic chemists.

SNAr_Mechanism

Regioselectivity: The Burning Question

In 3,6-Dichloropyridazine , due to the symmetry of the molecule, both the C3 and C6 positions are electronically equivalent. Therefore, monosubstitution can occur at either position without preference, leading to a single product.

In 3,4-Dichloropyridazine , the two chlorine atoms are in electronically distinct environments. The C3 position is directly adjacent to a nitrogen atom, while the C4 position is beta to one nitrogen and gamma to the other. The C3 position is generally expected to be more reactive towards nucleophiles due to the strong electron-withdrawing effect of the adjacent nitrogen atom. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in a related system, 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution occurs regioselectively at the C4 position. This highlights that substituents on the pyridazine ring can significantly alter the expected reactivity patterns.

Experimental Insights from Analogous Systems

While direct comparative studies are lacking, experimental data from related dichlorinated diazines can provide valuable insights. For example, studies on the SNAr reactions of 2,4-dichloropyrimidines have shown that the regioselectivity is highly dependent on the electronic nature of other substituents on the ring.[3] Electron-donating groups can direct substitution to the C2 position, while electron-withdrawing groups favor substitution at the C4 position. This underscores the importance of considering the entire molecular structure when predicting reactivity.

A study on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrated that reactions with various substituted phenols and 2-mercaptopyrimidine can yield different regioisomers depending on the reaction conditions, with one isomer often being the major product.[4] This illustrates that a subtle balance of electronic and steric factors, along with reaction kinetics and thermodynamics, governs the final product distribution.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of nucleophilic aromatic substitution on a dichloropyridazine substrate and are based on established methodologies. Researchers should optimize these conditions for their specific substrates and nucleophiles.

General Procedure for Monosubstitution with an Amine Nucleophile

This protocol is adapted from a microwave-enhanced synthesis of 3-amino-6-chloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH3 content)

  • Ethyl acetate

  • Hexane

  • Microwave reactor vials

Procedure:

  • To a 20 mL microwave reactor vial, add 3,6-dichloropyridazine (1.5 g).

  • Add ammonium hydroxide solution (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120 °C (300W power).

  • After cooling, filter the resulting precipitate.

  • Wash the precipitate with a mixture of ethyl acetate:hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine.

Expected Outcome: This procedure typically results in a high yield of the monosubstituted product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

protocol_workflow

Data Summary and Comparison

The following table summarizes the key characteristics and expected reactivity of the two isomers based on the principles discussed.

Feature3,4-Dichloropyridazine3,6-Dichloropyridazine
Symmetry AsymmetricSymmetric (C2v)
Chlorine Positions C3, C4C3, C6
Expected Major Site of Monosubstitution C3 (alpha to nitrogen)C3 or C6 (equivalent)
Potential for Regioisomeric Mixtures High (C3 vs. C4 substitution)Low (single monosubstitution product)
Activating Factors Strong activation at C3 by adjacent NStrong activation at both C3 and C6

Conclusion and Future Outlook

The comparison of 3,4-dichloro- and 3,6-dichloropyridazine reactivity highlights the profound impact of substituent positioning on the chemical behavior of heterocyclic compounds. While 3,6-dichloropyridazine offers a straightforward path to symmetrically substituted pyridazines, the asymmetric nature of 3,4-dichloropyridazine presents both a challenge and an opportunity for the synthesis of diverse, regiochemically defined molecules.

The lack of direct comparative experimental and computational data underscores a gap in the literature. Future studies involving kinetic measurements and DFT calculations on these specific isomers would be invaluable for a more quantitative understanding of their reactivity. Such studies would enable chemists to make more informed decisions in the design of synthetic routes towards novel pyridazine-containing compounds with potential applications in medicine and materials science.

References

A Comparative Analysis of the Biological Activities of Methoxypyridazines and Other Key Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Heterocyclic compounds form the backbone of many pharmaceuticals, and among them, pyridazine derivatives, particularly methoxypyridazines, have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the biological activities of methoxypyridazines against other prominent heterocyclic compounds such as triazoles, pyrimidines, and oxadiazoles. The information is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.

Overview of Biological Activities

Methoxypyridazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4] The introduction of a methoxy group to the pyridazine ring can significantly modulate the compound's physicochemical properties and biological targets. This guide will delve into a comparative analysis of these activities with other key heterocyclic systems.

Anticancer Activity

Pyridazine-containing compounds have been identified as promising anticancer agents.[5][6] The anticancer potential of methoxypyridazine derivatives is often attributed to their ability to interfere with critical cellular pathways.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative methoxypyridazine derivatives against various cancer cell lines, compared with other heterocyclic compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Methoxypyridazine 7-(2-methoxyphenyl)-2H-pyridazino[6,1-c][7][8][9]triazine-3(4H)-oneEstrogen Receptor α (ERα) positive-9.1971 (Binding Energy kcal/mol)Doxorubicin-
Pyridazine Fused Pyridazine Derivative 4aColon (HCT-116)11.90Imatinib-
Pyridazinone Pyridazinone-based diarylurea 10lMelanoma, NSCLC, Prostate, ColonGI50: 1.66-100--
bis-Pyridazinone Unsubstituted bis-pyridazinone INon-small cell lung (HOP 92)51.45 (GI)--

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions. Binding energy and Growth Inhibition (GI) are also reported.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated to allow for attachment.[9]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., methoxypyridazine derivative) and incubated for a specified period (e.g., 24-72 hours).[9]

  • MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well and the plate is incubated for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11][12] The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including potentially some pyridazine derivatives, induce programmed cell death or apoptosis. The intrinsic pathway is a key mechanism for this process.

G Intrinsic Apoptosis Pathway Anticancer Agent Anticancer Agent Mitochondrial Stress Mitochondrial Stress Anticancer Agent->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20h C->D E Visually inspect for growth D->E F Determine MIC E->F Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Anti-inflammatory Agent (e.g., Pyridazine derivative) Anti-inflammatory Agent (e.g., Pyridazine derivative) Anti-inflammatory Agent (e.g., Pyridazine derivative)->COX-2 Inhibits

References

In-depth Analysis of 3,4-Dichloro-5-methoxypyridazine Derivatives: A Search for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. The electronic properties and hydrogen bonding capabilities of the pyridazine nucleus make it an attractive starting point for the design of novel therapeutic agents.

While general searches for "dichloropyridazine" and "methoxypyridazine" derivatives yield numerous results, these typically focus on other substitution patterns, such as 3,6-dichloropyridazine or derivatives where the methoxy group is at a different position. These studies, while valuable in the broader context of pyridazine chemistry, do not provide the specific data required to construct a meaningful SAR guide for the 3,4-dichloro-5-methoxypyridazine scaffold.

For instance, research on other pyridazine cores has revealed key SAR insights. Modifications at various positions of the pyridazine ring with different functional groups have been shown to significantly influence biological activity. These studies often involve the synthesis of a library of analogs followed by biological screening to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The data from such studies are then used to build SAR models that guide further drug development efforts.

The absence of readily accessible SAR studies for this compound derivatives could be attributed to several factors. It is possible that research in this specific area is still in its early stages and has not yet been published. Alternatively, such studies may exist within proprietary corporate databases and are not publicly disclosed.

At present, a comprehensive comparison guide detailing the structure-activity relationships of this compound derivatives with supporting quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed due to the lack of specific published research.

For researchers and drug development professionals interested in the broader field of pyridazine chemistry, a wealth of information is available on other pyridazine scaffolds. These studies can still provide valuable insights into the general principles of pyridazine SAR and may serve as a starting point for initiating new research programs focused on the this compound core. Should new research on this specific topic become publicly available, a detailed SAR analysis could then be undertaken.

A Crystallographic Comparison of Dichloropyridazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry and intermolecular interactions, which are crucial for predicting binding affinity and pharmacokinetic properties. This guide offers a comparative analysis of the crystallographic data for derivatives of 3,4-dichloro-5-methoxypyridazine, a scaffold of interest in medicinal chemistry. While the crystal structure of this compound itself is not publicly available, this guide leverages data from its close structural analogs to provide valuable insights.

This comparative guide examines the crystallographic parameters of key dichloropyridazine derivatives to elucidate the impact of substituent placement on their solid-state architecture. By comparing these structures, researchers can better understand the subtle electronic and steric effects that govern molecular conformation and crystal packing, knowledge that is instrumental in the development of novel therapeutics.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of dichloropyridazine derivatives. These compounds have been chosen for their structural similarity to this compound, providing a basis for understanding the influence of substituent positioning on the crystal lattice.

Compound4,6-Dichloro-5-methoxypyrimidine4,5-Dichloropyridazin-3(2H)-one3,6-Dichloropyridazine
Chemical Formula C₅H₄Cl₂N₂OC₄H₂Cl₂N₂OC₄H₂Cl₂N₂
Molecular Weight ( g/mol ) 179.00164.96148.98
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group Pna2₁P2₁/cP2₁2₁2₁
a (Å) 13.6545(19)5.22(1)3.84(2)
b (Å) 3.9290(6)9.08(2)12.38(4)
c (Å) 13.0275(18)12.97(3)12.94(4)
α (°) 909090
β (°) 90100.47(2)90
γ (°) 909090
Volume (ų) 698.91(17)604.4(9)615.1(9)
Z 444
Calculated Density (g/cm³) 1.7011.8081.609
Temperature (K) 100Not specified293
Reference --INVALID-LINK----INVALID-LINK----INVALID-LINK--

Experimental Protocols

The synthesis and crystallization of these and similar pyridazine derivatives generally follow established organic chemistry principles. The subsequent X-ray diffraction analysis is a standardized procedure to determine the molecular and crystal structure.

General Synthesis of Dichloropyridazine Derivatives

The synthesis of dichloropyridazine derivatives often starts from maleic anhydride or related precursors. A common route involves the reaction with hydrazine to form the pyridazine ring, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro substituents. Further modifications, such as the introduction of a methoxy group, are typically achieved through nucleophilic substitution reactions. For instance, reacting a dichloropyridazine with sodium methoxide in methanol can yield a methoxy-substituted product. The specific regioselectivity of these reactions is a key aspect of the synthetic strategy.

X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow.[1] This process is crucial for obtaining the precise atomic coordinates and understanding the three-dimensional arrangement of the molecules in the crystal lattice.

experimental_workflow General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyridazine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.

The process begins with the organic synthesis of the target compound, followed by purification and the growth of high-quality single crystals. These crystals are then mounted on a diffractometer, and X-ray diffraction data are collected. The raw data is processed, and the crystal structure is solved and refined to yield a final, validated structural model.[1]

Signaling Pathways and Logical Relationships

The utility of these halogenated pyridazine derivatives often lies in their ability to interact with biological targets, such as enzymes or receptors. The specific substitution pattern on the pyridazine ring dictates the molecule's shape, electrostatic potential, and hydrogen bonding capabilities, which in turn determine its binding mode and inhibitory activity. The logical relationship between molecular structure and biological activity is a cornerstone of drug design.

signaling_pathway Structure-Activity Relationship Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity substituents Substituent Pattern (e.g., Cl, OMe position) geometry Molecular Geometry (Bond Lengths, Angles) substituents->geometry electronics Electronic Properties (Dipole Moment, ESP) substituents->electronics packing Crystal Packing geometry->packing interactions Intermolecular Interactions (H-bonds, Halogen bonds) electronics->interactions binding Target Binding Affinity packing->binding interactions->binding activity Biological Activity (e.g., Enzyme Inhibition) binding->activity

Caption: The relationship between molecular structure, properties, and biological activity.

This diagram illustrates how the substitution pattern on the pyridazine ring influences its geometry and electronic properties. These, in turn, determine the intermolecular interactions and crystal packing, which are critical for how the molecule binds to its biological target and elicits a biological response. Understanding these relationships is key to designing more potent and selective drug candidates.

References

A Comparative Guide to the Cost-Effectiveness of Dichloropyridazine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dichloropyridazines is a critical step in the development of novel therapeutics and other advanced materials. The cost-effectiveness of the chosen synthetic route can significantly impact project budgets and timelines. This guide provides an objective comparison of different precursors for the synthesis of 3,6-dichloropyridazine, supported by experimental data, to aid in the selection of the most economical and efficient method.

The primary route to 3,6-dichloropyridazine involves a two-step synthesis. The first step is the formation of 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide, from the reaction of maleic anhydride with hydrazine hydrate. The subsequent and pivotal step is the chlorination of maleic hydrazide to yield the target molecule. The choice of chlorinating agent in this second step is the main determinant of the overall cost-effectiveness. The two most prevalent chlorinating agents are phosphorus oxychloride (POCl3) and N-chlorosuccinimide (NCS).

Comparative Analysis of Chlorination Methods

The selection of the chlorinating agent has a profound impact on multiple aspects of the synthesis, including reagent cost, reaction conditions, product yield and purity, and environmental footprint. The following tables provide a detailed comparison of the two main methods.

Table 1: Cost-Effectiveness Comparison of Chlorinating Agents
ParameterPhosphorus Oxychloride (POCl3)N-Chlorosuccinimide (NCS)
Precursor Cost
Maleic Hydrazide~$5.77 - $8.01/kg[1][2][3][4][5]~$5.77 - $8.01/kg[1][2][3][4][5]
Chlorinating Agent Cost ~$0.89 - $6.50/kg[6][7][8][9][10]~$5.40 - $10.80/kg[11][12][13][14][15]
Typical Yield 82% - 87.1%[16][17]High (Specific yield data not consistently reported but noted for high purity)[16]
Reaction Time 3.5 - 4 hours[16][17]1 - 3 hours[16]
Reaction Temperature 50°C - 125°C[16][17]40°C - 60°C[16]
By-products Phosphorus-based waste, HCl[16]Succinimide (recoverable)[16]
Environmental Impact High, due to hazardous by-productsLow, with recoverable by-products
Table 2: Summary of Key Experimental Parameters
PrecursorChlorinating AgentMolar Ratio (Precursor:Agent)SolventYield (%)PurityReference
Maleic HydrazidePOCl31:1.5 to 1:5.6Chloroform or neat82 - 87.1High[16][17][18]
Maleic HydrazideN-Chlorosuccinimide1:2.05 to 1:2.1EthanolNot specified, but high purityHigh[16]

Experimental Protocols

Synthesis of 3,6-dichloropyridazine using Phosphorus Oxychloride

This method involves the direct chlorination of 3,6-dihydroxypyridazine (maleic hydrazide) with phosphorus oxychloride.

Procedure:

  • In a round-bottom flask, add 3,6-dihydroxypyridazine (1 part by mole) and phosphorus oxychloride (1.5 to 5.6 parts by mole).

  • The reaction can be carried out with or without a solvent such as chloroform.

  • Heat the mixture to a temperature between 50°C and 125°C and stir for 3.5 to 4 hours.

  • Monitor the reaction completion using TLC and GC.

  • After the reaction is complete, remove the excess solvent and phosphorus oxychloride by distillation under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.

Synthesis of 3,6-dichloropyridazine using N-Chlorosuccinimide

This method presents a more environmentally friendly alternative to the use of phosphorus oxychloride.

Procedure:

  • To a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid.

  • Heat the mixture and stir.

  • Continuously add N-chlorosuccinimide to the reaction container, maintaining the temperature between 40-45°C.

  • The chlorination reaction is then carried out at a temperature not exceeding 60°C for 1 to 3 hours.

  • After the reaction, the mixture is cooled to allow for crystallization.

  • The solid product is collected by suction filtration. The by-product, succinimide, can be recovered from the filtrate.

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_0 Route 1: Phosphorus Oxychloride cluster_1 Route 2: N-Chlorosuccinimide MA1 Maleic Anhydride MH1 Maleic Hydrazide MA1->MH1 HH1 Hydrazine Hydrate HH1->MH1 DCP1 3,6-Dichloropyridazine MH1->DCP1 Chlorination POCl3 POCl3 POCl3->DCP1 Waste1 Phosphorus Waste + HCl DCP1->Waste1 MA2 Maleic Anhydride MH2 Maleic Hydrazide MA2->MH2 HH2 Hydrazine Hydrate HH2->MH2 DCP2 3,6-Dichloropyridazine MH2->DCP2 Chlorination NCS NCS NCS->DCP2 Succinimide Succinimide (Recoverable) DCP2->Succinimide

Caption: Synthesis pathways for 3,6-dichloropyridazine.

Logical Workflow for Precursor Selection

Precursor_Selection_Workflow Start Start: Need to Synthesize 3,6-Dichloropyridazine Cost_Priority Is minimizing reagent cost the absolute top priority? Start->Cost_Priority Env_Consideration Are environmental impact and waste disposal major concerns? Cost_Priority->Env_Consideration No POCl3_Route Select Phosphorus Oxychloride (POCl3) - Lower reagent cost - High yield - Generates hazardous waste Cost_Priority->POCl3_Route Yes Env_Consideration->POCl3_Route No NCS_Route Select N-Chlorosuccinimide (NCS) - More environmentally friendly - Recoverable by-product - Milder reaction conditions Env_Consideration->NCS_Route Yes Final_Decision Final Synthesis Route Selection POCl3_Route->Final_Decision NCS_Route->Final_Decision

Caption: Decision workflow for selecting a dichloropyridazine precursor.

Conclusion

The choice between phosphorus oxychloride and N-chlorosuccinimide for the synthesis of 3,6-dichloropyridazine hinges on a trade-off between cost and environmental considerations. While POCl3 is often the more economical option in terms of direct reagent cost, it comes with the significant drawback of producing hazardous waste.[16] In contrast, NCS offers a greener alternative with milder reaction conditions and a recoverable by-product, albeit at a potentially higher initial reagent cost.[16] For research and development at the laboratory scale, the benefits of the NCS route, including easier handling and waste management, may outweigh the cost difference. For large-scale industrial production, a thorough cost-benefit analysis that includes waste disposal expenses is crucial for making an informed decision.

References

Efficacy of 3,4-Dichloro-5-methoxypyridazine-Based Compounds in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in preclinical data regarding the efficacy of compounds based on the 3,4-dichloro-5-methoxypyridazine scaffold. Despite extensive searches for preclinical studies, including in vitro and in vivo experiments, no specific data on the biological activity, signaling pathway modulation, or experimental protocols for this particular class of compounds could be identified in the public domain.

The this compound core (CAS 63910-32-7) is commercially available and recognized as a potential building block in medicinal chemistry. Its structure, featuring a di-substituted pyridazine ring, suggests the possibility for diverse chemical modifications to develop novel therapeutic agents. However, it appears that this potential has not yet been translated into published preclinical research focused on its efficacy.

While the broader class of pyridazine derivatives has been investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases, the specific contribution of the 3,4-dichloro-5-methoxy substitution pattern to biological activity remains uncharacterized in peer-reviewed literature.

This guide, therefore, cannot provide the requested comparison of performance with other alternatives, supporting experimental data, detailed methodologies, or signaling pathway diagrams due to the absence of foundational research on this topic.

Future Directions and a Call for Research

The lack of available data highlights an unexplored area in medicinal chemistry. The this compound scaffold presents an opportunity for researchers to:

  • Synthesize and characterize novel derivatives: The reactive chlorine atoms offer sites for nucleophilic substitution, allowing for the creation of a library of diverse compounds.

  • Conduct in vitro screening: New derivatives could be tested against various cell lines (e.g., cancer, bacterial, viral) to identify potential lead compounds.

  • Investigate mechanisms of action: For any active compounds, studies to elucidate their molecular targets and signaling pathways would be crucial.

  • Perform in vivo studies: Promising candidates from in vitro assays could then be evaluated in animal models to assess their efficacy and safety profiles.

The following conceptual workflow illustrates a potential path for future research into this compound class.

G cluster_0 Compound Synthesis & Characterization cluster_1 Preclinical Evaluation A This compound B Chemical Modification (e.g., Nucleophilic Substitution) A->B C Library of Novel Derivatives B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Screening (e.g., Cytotoxicity Assays) D->E Test Compounds F Hit Identification E->F G Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) F->G H In Vivo Efficacy & Safety Studies (Animal Models) G->H I Clinical Development Candidate H->I Lead Compound for Further Development

Caption: A proposed workflow for the development of this compound-based compounds.

Researchers, scientists, and drug development professionals are encouraged to consider the this compound scaffold as a starting point for novel drug discovery programs. The publication of any preclinical findings would be a valuable contribution to the field of medicinal chemistry.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3,4-Dichloro-5-methoxypyridazine (CAS No. 63910-32-7), a halogenated organic compound that requires special consideration as hazardous waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.

In Case of a Spill: Spills should be immediately contained and absorbed using an inert material such as vermiculite, sand, or absorbent pads. The absorbed material must be collected into a designated, sealed, and properly labeled container for hazardous waste. Do not permit the chemical or spill cleanup materials to enter drains or waterways.

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid all direct contact and inhalation.[2] Use appropriate PPE at all times.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing to prevent skin exposure.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear appropriate eye protection.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Work in a well-ventilated area or under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

Methodology for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Due to its chemical structure, this compound is classified as a halogenated organic waste.

    • Do not mix this waste with incompatible materials, such as strong acids or bases, to prevent dangerous reactions.[3]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste".[3]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]

    • If it is a mixture, list all constituents and their approximate percentages.

  • Collection of Waste:

    • Carefully transfer any unwanted this compound solid or solutions into the designated hazardous waste container.

    • If rinsing contaminated glassware (e.g., reaction flasks, beakers), the solvent used for rinsing (rinsate) must also be collected and disposed of as hazardous waste.[3] A triple rinse with a suitable solvent is recommended.

    • Once the glassware is decontaminated, it can be washed and reused or disposed of according to institutional guidelines for non-hazardous laboratory glass.[3]

  • Storage and Pickup:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not let hazardous waste accumulate for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_spill Spill Contingency A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic' B->C Proceed with Disposal D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Transfer Waste Chemical and Contaminated Rinsate E->F G Securely Seal Container F->G Waste Collected H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup and Professional Disposal H->I S1 Contain Spill S2 Absorb with Inert Material (e.g., Vermiculite) S1->S2 S3 Collect into Hazardous Waste Container S2->S3 S3->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4-Dichloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3,4-Dichloro-5-methoxypyridazine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a chemical compound that poses the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment to minimize exposure.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected before use and disposed of according to good laboratory practices.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills. For higher-risk procedures, a full-face supplied air respirator may be necessary.[2]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. For larger quantities or in case of a spill, chemical-resistant coveralls are advised.[4][5]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]

2. Safe Handling:

  • Avoid inhalation of dust, vapor, or mist.[2][6]

  • Prevent contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Use measures to prevent the buildup of electrostatic charge.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store locked up.[7][9]

Disposal Plan: Step-by-Step Waste Management

1. Waste Identification:

  • All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.[5]

2. Waste Segregation:

  • Collect this waste stream in a dedicated, properly labeled hazardous waste container.[5]

  • Do not mix with other waste streams, particularly incompatible chemicals. Halogenated organic compounds should be collected separately from non-halogenated solvents.[5]

3. Containerization:

  • Use a leak-proof and chemically compatible waste container. Glass is often a suitable choice.[5]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

  • Ensure the container is securely closed.[5]

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal company.[6]

  • The recommended method for final disposal is incineration at a licensed hazardous waste facility.[5]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Emergency Procedures

IncidentResponse Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[7][9]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material. Collect the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area.[5][8]

Workflow for Handling this compound

prep Preparation - Review SDS - Don PPE handling Handling - Use in Fume Hood - Avoid Dust/Vapor prep->handling storage Storage - Cool, Dry, Ventilated - Tightly Closed handling->storage Unused Material waste_collection Waste Collection - Segregate Halogenated Waste - Labeled Container handling->waste_collection Contaminated Material emergency Emergency - Eyewash/Shower Access - Spill Kit Ready handling->emergency disposal Disposal - Licensed Waste Vendor - Incineration waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-methoxypyridazine
Reactant of Route 2
3,4-Dichloro-5-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.